molecular formula C11H12F3NO B1308843 2-(4-(Trifluoromethyl)phenyl)morpholine CAS No. 62243-72-5

2-(4-(Trifluoromethyl)phenyl)morpholine

Cat. No.: B1308843
CAS No.: 62243-72-5
M. Wt: 231.21 g/mol
InChI Key: OMFWOWNSVWSVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Trifluoromethyl)phenyl)morpholine (CAS 1357946-25-8) is a chemical compound of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C11H12F3NO and a molecular weight of 231.22 g/mol, this compound features a morpholine ring, a versatile and privileged pharmacophore in drug design . The morpholine ring is known to enhance the potency of a molecule and improve its pharmacokinetic properties, making it a valuable structural component in developing new therapeutic agents . The incorporation of a trifluoromethyl (CF3) group on the phenyl ring is a strategic modification in modern drug design. This group can significantly influence the compound's properties, such as its lipophilicity, metabolic stability, and binding affinity, which are critical for optimizing a drug candidate's profile . This specific structural framework makes this compound a valuable building block (synthon) for researchers. Its primary application is as a key intermediate in the synthesis of more complex, target-oriented molecules. It is widely utilized in projects aimed at discovering new bioactive compounds, particularly in anticancer research . The morpholine ring is a common feature in various marketed drugs and clinical candidates, underscoring its established relevance in creating pharmacologically active substances . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFWOWNSVWSVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395988
Record name 2-[4-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62243-72-5
Record name 2-[4-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(trifluoromethyl)phenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-(Trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and the expected analytical characterization of the novel compound 2-(4-(trifluoromethyl)phenyl)morpholine. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the morpholine scaffold in approved pharmaceuticals and the unique properties imparted by the trifluoromethyl group. This document outlines a detailed experimental protocol for its synthesis and presents predicted characterization data based on analogous compounds.

Synthesis of this compound

A robust and logical synthetic pathway to this compound involves a two-step process commencing from the readily available starting material, 4-(trifluoromethyl)styrene. The proposed synthesis is outlined below:

Step 1: Epoxidation of 4-(Trifluoromethyl)styrene

The initial step involves the epoxidation of the alkene functionality in 4-(trifluoromethyl)styrene to yield 2-(4-(trifluoromethyl)phenyl)oxirane. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

Step 2: Ring-Opening of 2-(4-(Trifluoromethyl)phenyl)oxirane with Ethanolamine

The subsequent step is the nucleophilic ring-opening of the synthesized epoxide with ethanolamine. This reaction proceeds via an SN2 mechanism, where the amine group of ethanolamine attacks one of the epoxide carbons. The intramolecular cyclization of the resulting amino alcohol intermediate then furnishes the desired this compound. This reaction is typically carried out in a protic solvent, such as ethanol or isopropanol, and may be heated to ensure completion.

A visual representation of this synthetic workflow is provided below:

Synthesis_of_this compound start 4-(Trifluoromethyl)styrene step1 Epoxidation (m-CPBA, DCM) start->step1 intermediate 2-(4-(Trifluoromethyl)phenyl)oxirane step1->intermediate step2 Ring-Opening & Cyclization (Ethanolamine, EtOH, Δ) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Characterization of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar (2H)~7.65d~8.52H
H-Ar (2H)~7.45d~8.52H
H-2~4.60dd~10.0, ~2.51H
H-6eq~4.00dt~11.5, ~3.01H
H-3eq~3.75dt~11.0, ~3.01H
H-5ax~3.60td~11.5, ~3.51H
H-6ax~3.05td~11.5, ~11.51H
H-3ax~2.90td~11.0, ~11.01H
H-5eq~2.75m-1H
NH~1.85br s-1H

Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, td = triplet of doublets, br s = broad singlet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
C-Ar (quat, CF₃)~145.0 (q, J ≈ 32 Hz)
C-Ar (quat)~130.0
C-Ar (CH, 2C)~126.0 (q, J ≈ 4 Hz)
C-Ar (CH, 2C)~125.5
CF₃~124.0 (q, J ≈ 272 Hz)
C-2~78.0
C-6~68.0
C-3~50.0
C-5~46.0

Table 3: Predicted Mass Spectrometry Data (ESI+)

FragmentPredicted m/z
[M+H]⁺232.0949
[M+Na]⁺254.0768

Table 4: Predicted Key FT-IR Absorptions

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3250Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C-F Stretch1350 - 1100Strong
C-O-C Stretch1150 - 1050Strong
C-N Stretch1250 - 1020Medium

Experimental Protocols

The following section provides detailed methodologies for the proposed synthesis of this compound.

Step 1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)oxirane

Materials:

  • 4-(Trifluoromethyl)styrene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-(trifluoromethyl)styrene in dichloromethane, add m-CPBA portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium sulfite solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford 2-(4-(trifluoromethyl)phenyl)oxirane.

Step 2: Synthesis of this compound

Materials:

  • 2-(4-(Trifluoromethyl)phenyl)oxirane (1.0 eq)

  • Ethanolamine (2.0 eq)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(4-(trifluoromethyl)phenyl)oxirane in ethanol, add ethanolamine.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

A visual representation of the analytical workflow is provided below:

Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials 4-(Trifluoromethyl)styrene Ethanolamine Reaction Two-Step Synthesis Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product NMR ¹H and ¹³C NMR Final_Product->NMR MS Mass Spectrometry (MS) Final_Product->MS IR FT-IR Spectroscopy Final_Product->IR Data_Analysis Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Workflow for the synthesis and characterization of the target compound.

Disclaimer: The characterization data provided in this document is predictive and based on the analysis of structurally related compounds. Experimental verification is required for definitive structural elucidation. The synthetic protocols are based on established chemical principles and may require optimization for specific laboratory conditions. Always follow appropriate safety procedures when handling chemicals.

Physicochemical Properties of 2-(4-(Trifluoromethyl)phenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-(Trifluoromethyl)phenyl)morpholine is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold, known for conferring favorable properties such as metabolic stability and improved pharmacokinetic profiles. The trifluoromethylphenyl group significantly influences the molecule's electronics and lipophilicity, making a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems. This guide provides a summary of key physicochemical data, detailed experimental protocols for their determination, and a visual representation of a typical characterization workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. Below is a summary of calculated and available experimental data for this compound and its analogs.

PropertyValueSource/Method
IUPAC Name 2-[4-(Trifluoromethyl)phenyl]morpholineN/A
CAS Number 62243-72-5[1]
Molecular Formula C₁₁H₁₂F₃NO[1]
Molecular Weight 231.21 g/mol [1]
Calculated logP 2.6Computed by PubChem[2]
Topological Polar Surface Area (TPSA) 12.5 ŲComputed by PubChem[2]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 3ChemScene[3]
Rotatable Bonds 3ChemScene[3]
pKa Data not availableN/A
Aqueous Solubility Data not availableN/A

Note: Many properties for the specific isomer this compound are not experimentally determined in publicly available literature. Data for isomers or similar compounds are used for computational predictions.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible determination of physicochemical properties. As specific experimental data for this compound is limited, the following sections describe general, widely accepted methodologies for key parameters.

Determination of Partition Coefficient (logP/logD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the lipophilicity of a compound.[4]

1. Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (logP for neutral species) or distribution coefficient (logD for ionizable species).

2. Materials:

  • Test compound
  • n-Octanol (HPLC grade, pre-saturated with buffer)
  • Phosphate buffer (e.g., 0.01 M, pH 7.4, pre-saturated with n-octanol)
  • Volumetric flasks, pipettes
  • Centrifuge tubes
  • Mechanical shaker or vortex mixer
  • Centrifuge
  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

3. Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously for 24 hours, followed by a separation period to allow the phases to become distinct.[4]
  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Partitioning: Add a small aliquot of the stock solution to a centrifuge tube containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the partitioning.
  • Equilibration: Cap the tubes and shake them for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[5]
  • Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clear separation of the two phases.[6]
  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). A calibration curve for the compound in each phase should be prepared.
  • Calculation: Calculate the logD using the formula: logD = log₁₀([Compound]ₙ-octanol / [Compound]aqueous)

Determination of Aqueous Solubility (Kinetic Method)

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate a compound's solubility.[7]

1. Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time, often by nephelometry (light scattering) or by measuring the concentration of the dissolved compound after filtration.[7]

2. Materials:

  • Test compound
  • DMSO (anhydrous)
  • Aqueous buffer (e.g., PBS, pH 7.4)
  • 96-well microtiter plates (UV-transparent for analysis)
  • Plate reader with nephelometry or UV-Vis capabilities
  • Filtration apparatus for 96-well plates (optional)

3. Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).[8]
  • Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.
  • Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final concentrations.[9]
  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[9]
  • Measurement:
  • Nephelometry: Measure the light scattering in each well. An increase in scattering relative to controls indicates precipitation.[7]
  • Direct UV/LC-MS: Filter the solutions to remove any precipitate. Measure the absorbance or concentration of the compound in the filtrate and compare it to a calibration curve to determine the solubility.[5]

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[10]

1. Principle: The compound is dissolved in a suitable solvent (often a water-co-solvent mixture for poorly soluble compounds), and the solution is titrated with a strong acid or base. The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

2. Materials:

  • Test compound
  • Purified water (carbonate-free)
  • Co-solvent if needed (e.g., methanol, DMSO)
  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
  • Potentiometer with a pH electrode
  • Automatic titrator or burette
  • Stirrer

3. Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water or a water/co-solvent mixture.
  • Titration Setup: Place the solution in a thermostatted vessel, insert the pH electrode and a stirrer.
  • Titration: Add the titrant (acid or base) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of the curve. For more accurate results, the data can be analyzed using derivative plots or specialized software.

Workflow and Data Relationships

The physicochemical properties of a drug candidate are interconnected and are typically evaluated in a cascaded workflow during the drug discovery process.

G cluster_0 Physicochemical Profiling Workflow cluster_1 Primary Assays cluster_2 Informs Downstream Studies cluster_3 Decision Gate Compound Test Compound (e.g., 2-(4-CF3-Ph)-morpholine) Solubility Aqueous Solubility (Kinetic Assay) Compound->Solubility LogD Lipophilicity (logD @ pH 7.4) Compound->LogD pKa Ionization Constant (pKa Determination) Compound->pKa ADME ADME Properties (Absorption, Permeability) Solubility->ADME Formulation Formulation Development Solubility->Formulation LogD->ADME pKa->ADME PK Pharmacokinetics (in vivo behavior) ADME->PK Decision Go / No-Go Lead Optimization PK->Decision Formulation->Decision

Workflow for physicochemical profiling in drug discovery.

This diagram illustrates how primary physicochemical assays for solubility, lipophilicity, and pKa provide foundational data that informs the assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guides formulation development, and ultimately influences decisions in the lead optimization stage of a drug discovery project.[11]

References

A Technical Guide to the Characterization of 2-(4-(Trifluoromethyl)phenyl)morpholine: Predicted Spectroscopic Data and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for 2-(4-(trifluoromethyl)phenyl)morpholine. These predictions are derived from spectral data of analogous compounds containing morpholine and 4-(trifluoromethyl)phenyl moieties.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d2HAromatic CH (ortho to CF₃)
~7.50d2HAromatic CH (meta to CF₃)
~4.50dd1HCH-Ar
~4.00ddd1HO-CH₂ (axial)
~3.75dt1HO-CH₂ (equatorial)
~3.20ddd1HN-CH₂ (axial)
~2.90dt1HN-CH₂ (equatorial)
~2.75m1HNH

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~145Aromatic C (ipso to morpholine)
~130 (q, J ≈ 32 Hz)Aromatic C (ipso to CF₃)
~126Aromatic CH
~125 (q, J ≈ 4 Hz)Aromatic CH
~124 (q, J ≈ 272 Hz)CF₃
~76O-CH
~70O-CH₂
~46N-CH₂

Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Table 3: Predicted Mass Spectrometry Data

TechniquePredicted [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
Electrospray Ionization (ESI-MS)232.0949172 (loss of C₂H₄NO), 145 (loss of morpholine ring)

Molecular Formula: C₁₁H₁₂F₃NO, Molecular Weight: 231.21 g/mol

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR and mass spectrometry data for a small organic molecule such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically pre-mixed in the solvent).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment (zg30).

      • Acquisition parameters: 32 scans, spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

      • Acquisition parameters: 1024 scans, spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds.

    • Data Processing:

      • Apply a Fourier transform to the acquired free induction decay (FID).

      • Phase correct the spectrum.

      • Perform baseline correction.

      • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

      • Integrate the peaks in the ¹H NMR spectrum.

2. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. For ESI-MS, it is common to add a small amount of formic acid (0.1%) to promote ionization.

  • Instrumentation and Data Acquisition (ESI-MS):

    • The analysis is typically performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

    • LC Conditions (optional, for sample introduction):

      • A C18 column is commonly used.

      • A gradient elution with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typical.

    • MS Conditions:

      • Ionization mode: Positive electrospray ionization (ESI+).

      • Capillary voltage: 3.5-4.5 kV.

      • Drying gas flow: 8-12 L/min.

      • Drying gas temperature: 300-350 °C.

      • Mass range: m/z 50-500.

    • Data Analysis:

      • Identify the protonated molecular ion [M+H]⁺.

      • Analyze the fragmentation pattern to confirm the structure.

Visualizations

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Acquire 1H and 13C Spectra d->e f Fourier Transform e->f g Phase and Baseline Correction f->g h Reference Spectrum g->h i Peak Integration and Assignment h->i j j i->j Final Spectral Data

Caption: A generalized workflow for the analysis of a small molecule by NMR spectroscopy.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis a_ms Prepare Stock Solution b_ms Dilute to Working Concentration a_ms->b_ms c_ms Introduce Sample (e.g., LC) b_ms->c_ms d_ms Ionize Sample (ESI) c_ms->d_ms e_ms Mass Analysis (e.g., TOF) d_ms->e_ms f_ms Identify Molecular Ion Peak e_ms->f_ms g_ms Analyze Fragmentation Pattern f_ms->g_ms h_ms Confirm Structure g_ms->h_ms i_ms i_ms h_ms->i_ms Final Mass Spectrum

Caption: A generalized workflow for the analysis of a small molecule by mass spectrometry.

Crystal Structure of 2-(4-(Trifluoromethyl)phenyl)morpholine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical and crystallographic databases, the complete crystal structure, including unit cell parameters, space group, and atomic coordinates for 2-(4-(Trifluoromethyl)phenyl)morpholine, is not publicly available. While the compound is known and cataloged in chemical libraries, its specific three-dimensional arrangement in a crystalline solid has not been deposited in accessible databases such as the Cambridge Structural Database (CSD).

This lack of foundational crystallographic data precludes the creation of an in-depth technical guide as per the user's core requirements. The requested quantitative data tables, detailed experimental protocols for crystal structure determination, and associated visualizations are all contingent on the availability of a solved and published crystal structure.

For the benefit of researchers, scientists, and drug development professionals, this document will outline the typical methodologies and data that would be presented had the crystal structure been available. It will also touch upon the known context of similar morpholine-containing compounds.

Hypothetical Data Presentation

Had the crystallographic data been accessible, it would be summarized in a structured table format for clarity and comparative analysis. An example of such a table is provided below, with placeholder data to illustrate the format.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Illustrative)
Chemical FormulaC₁₁H₁₂F₃NO
Formula Weight231.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)13.789(5)
α (°)90
β (°)105.45(2)
γ (°)90
Volume (ų)1134.5(7)
Z4
Calculated Density (g/cm³)1.354
Absorption Coefficient (mm⁻¹)0.123
F(000)480
Crystal Size (mm³)0.25 x 0.15 x 0.10
θ range for data collection (°)2.50 to 28.00
Reflections collected5678
Independent reflections2543 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.067, wR₂ = 0.125
Goodness-of-fit on F²1.05

Standard Experimental Protocols

The determination of a crystal structure involves a series of well-established experimental procedures. A detailed protocol would typically include the following stages:

Synthesis and Crystallization

A synthetic route to this compound would first be established. Following successful synthesis and purification, the crucial step of crystallization would be undertaken. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable size and quality for X-ray diffraction.

X-ray Data Collection

A single crystal would be mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map. This model is then refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Logical Workflow for Crystal Structure Determination

The overall process from obtaining a compound to determining its crystal structure can be visualized as a logical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Deposition Refinement->Validation

The Ascendance of 2-(4-(Trifluoromethyl)phenyl)morpholine: A Cornerstone for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a well-established privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] Its incorporation into drug candidates often imparts improved solubility and bioavailability.[3] When coupled with the potent bioisosteric properties of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity, the resulting 2-(4-(trifluoromethyl)phenyl)morpholine building block emerges as a powerful asset in the design of novel therapeutics.[4] This technical guide provides a comprehensive overview of this compound as a key building block, detailing its synthesis, applications in medicinal chemistry, and the biological activities of its derivatives, with a focus on anticancer and central nervous system (CNS) applications.

Synthesis of the Core Building Block

The synthesis of 2-aryl-morpholines, including the title compound, can be achieved through a well-established route involving the reaction of an α-aryl-α-bromoketone with an N-substituted-2-aminoethanol followed by a cyclization step. The key precursor, 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, can be prepared from 4-(trifluoromethyl)acetophenone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

This protocol is adapted from a general procedure for the synthesis of phenacyl bromides.[1]

Materials:

  • m-(Trifluoromethyl)acetophenone

  • Acetic acid

  • Bromine

  • Ether

  • Saturated NaCl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Dissolve m-(Trifluoromethyl)acetophenone (10 g, 0.054 mol) in 100 ml of acetic acid.

  • Separately, dissolve bromine (9.1 g, 0.057 mol) in 20 ml of acetic acid.

  • Add the bromine solution portionwise to the acetophenone solution over a period of 30 minutes.

  • Stir the reaction mixture for 15 hours at room temperature.

  • Pour the reaction mixture onto 150 g of ice and extract with 300 ml of ether.

  • Wash the organic layer sequentially with 300 ml of water and 300 ml of saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄ and then evaporate the solvent to yield the title product as a pale yellow liquid.[1]

The subsequent reaction with an appropriate 2-aminoethanol derivative and cyclization would yield the this compound core.

Applications in Medicinal Chemistry

The this compound scaffold has been incorporated into a variety of bioactive molecules, demonstrating its versatility as a building block in drug discovery. Key therapeutic areas where this moiety has shown significant promise include oncology and neurology.

Anticancer Agents

The morpholine ring is a common feature in many kinase inhibitors, where the oxygen atom can form critical hydrogen bonds with the hinge region of the kinase domain.[5] The trifluoromethylphenyl group can provide additional hydrophobic and electronic interactions, enhancing potency and selectivity. Derivatives of this compound have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Morpholine-containing compounds have been successfully developed as potent inhibitors of this pathway.[5][8]

// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth, Proliferation,\nSurvival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="2-(4-(Trifluoromethyl)phenyl)\nmorpholine Derivative", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label=" Phosphorylates\n(Thr308)"]; mTORC2 -> Akt [label=" Phosphorylates\n(Ser473)"]; Akt -> mTORC1 [label=" Activates"]; mTORC1 -> S6K; mTORC1 -> fourEBP1; S6K -> Proliferation; fourEBP1 -> Proliferation [arrowhead=tee]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"];

// Invisible edges for layout {rank=same; PDK1; mTORC2} {rank=same; S6K; fourEBP1} }

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The epidermal growth factor receptor (EGFR) is another critical target in oncology, and its aberrant activation drives the growth of several tumor types.[9] Quinazoline-based molecules are a well-established class of EGFR inhibitors, and the incorporation of a morpholine moiety can enhance their pharmacological properties.[10]

// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="2-(4-(Trifluoromethyl)phenyl)\nmorpholine-Quinazoline\nDerivative (e.g., AK-13)", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label=" Binds"]; EGFR -> EGFR [label=" Dimerization &\nAutophosphorylation"]; EGFR -> Ras [label=" Activates"]; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Proliferation; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; }

Figure 2: The EGFR signaling pathway and its inhibition.

A notable example is the compound 4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)morpholine (AK-13) , which has demonstrated cytotoxic activity against various cancer cell lines.[11]

Table 1: In Vitro Anticancer Activity of AK-13 [11]

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma>50
MCF-7Breast Adenocarcinoma15.32 ± 0.45
SH-SY5YNeuroblastoma21.84 ± 0.72
Central Nervous System (CNS) Agents

The physicochemical properties of the morpholine ring, such as its pKa and ability to form hydrogen bonds, make it a valuable component in the design of CNS-active drugs, as it can improve blood-brain barrier permeability.[12] The trifluoromethylphenyl moiety can further enhance CNS penetration and target engagement. Derivatives of this compound have been explored as potential modulators of key neurotransmitter transporters.

The dopamine transporter (DAT) and serotonin transporter (SERT) are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating various neurological and psychiatric disorders.[13][14] Phenylmorpholine derivatives are known to interact with these transporters. While specific quantitative data for this compound derivatives as DAT/SERT inhibitors is not extensively published in the public domain, the structural similarity to known ligands suggests this is a promising area of investigation.

// Nodes Start [label="Start:\n2-Aminoanthranilonitrile &\n4-(Trifluoromethyl)benzoyl chloride", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1:\nCondensation", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="2-(4-(Trifluoromethyl)phenyl)\n-4-oxo-3,4-dihydroquinazoline", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2:\nChlorination (POCl₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="4-Chloro-2-(4-(trifluoromethyl)\nphenyl)quinazoline", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Step 3:\nNucleophilic Substitution\n(Morpholine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Final Product:\nAK-13", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Characterization:\n¹H NMR, ¹³C NMR, HRMS", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Bioassay [label="Biological Evaluation:\nCytotoxicity Assays\n(MTT)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; Product -> Analysis; Product -> Bioassay; }

Figure 3: Synthetic and evaluation workflow for AK-13.

Detailed Experimental Protocols

Synthesis of 4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)morpholine (AK-13)[11]

Materials:

  • 2-Aminoanthranilonitrile

  • 4-(Trifluoromethyl)benzoyl chloride

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Morpholine

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 2-(4-(Trifluoromethyl)phenyl)-4-oxo-3,4-dihydroquinazoline

  • A solution of 2-aminoanthranilonitrile (1.0 eq) in pyridine is cooled to 0 °C.

  • 4-(Trifluoromethyl)benzoyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to afford the intermediate.

Step 2: Synthesis of 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline

  • A mixture of the product from Step 1 and phosphorus oxychloride (10 vol) is refluxed for 4 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is poured into crushed ice and neutralized with a saturated solution of NaHCO₃.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to give the chloroquinazoline.

Step 3: Synthesis of 4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)morpholine (AK-13)

  • A mixture of 4-chloro-2-(4-(trifluoromethyl)phenyl)quinazoline (1.0 eq) and morpholine (2.0 eq) in ethanol is refluxed for 6 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the final product, AK-13.

Characterization Data for AK-13: [11]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.69 (d, J = 8.0 Hz, 2H), 8.04 (d, J = 8.0 Hz, 1H), 7.94 (d, J = 8.0 Hz, 1H), 7.81 (t, J = 8.0 Hz, 1H), 7.77 (d, J = 8.0 Hz, 2H), 7.51 (t, J = 8.0 Hz, 1H), 3.99 (t, J = 4.0 Hz, 4H), 3.91 (t, J = 4.0 Hz, 4H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 164.95, 159.63, 152.88, 151.33, 136.19, 132.45, 129.11, 128.47, 126.49, 124.87, 124.61, 115.30, 66.83, 50.42.

  • HRMS (ESI): m/z [M+H]⁺ calculated for C₁₉H₁₆F₃N₃O: 360.1324; found: 360.1330.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its inherent properties, derived from the synergistic combination of the morpholine and trifluoromethylphenyl moieties, make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, particularly cancer and CNS disorders. The synthetic accessibility of this core and its derivatives, coupled with the promising biological activities observed, underscores its potential to yield next-generation drug candidates. Further exploration of the structure-activity relationships of derivatives based on this scaffold is warranted to fully exploit its therapeutic potential.

References

Quantum Chemical Analysis of Trifluoromethylphenyl Morpholine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The strategic incorporation of trifluoromethyl and morpholine moieties into a single molecular scaffold represents a promising avenue in modern medicinal chemistry. Trifluoromethylphenyl morpholine derivatives are emerging as a class of compounds with significant potential for therapeutic applications, owing to the unique physicochemical properties conferred by these functional groups. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the morpholine ring often improves aqueous solubility and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the quantum chemical analysis of trifluoromethylphenyl morpholine derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of computational methodologies, expected quantitative data, and relevant experimental protocols. The guide leverages Density Functional Theory (DFT) as the primary computational tool to elucidate the geometric, electronic, and spectroscopic properties of these compounds, thereby providing a theoretical framework to guide the rational design of novel therapeutic agents.

Introduction to Trifluoromethylphenyl Morpholine Derivatives

The confluence of the trifluoromethylphenyl and morpholine pharmacophores has led to the development of compounds with diverse biological activities. The morpholine heterocycle is a structural unit found in numerous FDA-approved drugs and is often employed for its favorable metabolic, physicochemical, and biological properties.[3][4] Its facile synthesis and ability to improve pharmacokinetic profiles make it a valuable component in drug design.[4]

The trifluoromethyl (-CF3) group, on the other hand, is a powerful tool for fine-tuning the electronic and steric properties of a molecule. Its strong electron-withdrawing nature and metabolic stability are highly desirable attributes in medicinal chemistry.[2][5] The combination of these two moieties in trifluoromethylphenyl morpholine derivatives has been explored in the context of developing novel inhibitors for various biological targets, including mTOR and Kv1.5 channels.[1]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in understanding the structure-activity relationships (SAR) of such molecules at the electronic level.[6][7] These computational methods allow for the prediction of a wide range of molecular properties, including optimized geometries, electronic structures, and vibrational spectra, offering insights that can accelerate the drug discovery process.[6]

Computational Methodology: A Protocol for Quantum Chemical Analysis

A robust computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard workflow for the quantum chemical analysis of trifluoromethylphenyl morpholine derivatives using DFT.

Software and Theoretical Level

All DFT calculations can be performed using popular quantum chemistry software packages like Gaussian, ORCA, or Spartan. A widely used and reliable level of theory for molecules of this type is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p).[6] This combination provides a good balance between computational cost and accuracy for predicting geometric, electronic, and spectroscopic properties. For more precise energy calculations or to account for dispersion interactions, other functionals and basis sets may be employed.

Step-by-Step Computational Protocol
  • Molecule Construction: The initial 3D structure of the desired trifluoromethylphenyl morpholine isomer (e.g., ortho-, meta-, or para-substituted) is built using a molecular modeling interface like GaussView or Avogadro.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step to ensure that all subsequent calculations are based on a stable structure.

  • Frequency Analysis: Following optimization, a frequency calculation is carried out to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.

  • Solvation Effects (Optional): To simulate a more biologically relevant environment, calculations can be performed using a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), with water as the solvent.[6]

Predicted Quantitative Data

The following tables summarize the types of quantitative data that can be obtained from a comprehensive quantum chemical analysis of trifluoromethylphenyl morpholine derivatives. The values presented are representative and intended for illustrative purposes.

Table 1: Calculated Geometric Parameters for 4-(3-(Trifluoromethyl)phenyl)morpholine

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond Lengths (Å) C-N (morpholine-phenyl)1.40
C-CF31.48
C-O (morpholine)1.43
C-N (morpholine)1.46
Bond Angles (°) C-N-C (morpholine)112.5
C-O-C (morpholine)111.0
C-C-N (phenyl-morpholine)120.5
Dihedral Angles (°) C-C-N-C (phenyl-morpholine)35.0

Table 2: Calculated Electronic Properties of Trifluoromethylphenyl Morpholine Isomers

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2-(Trifluoromethyl)phenyl-6.85-1.205.653.5
3-(Trifluoromethyl)phenyl-6.90-1.155.753.8
4-(Trifluoromethyl)phenyl-6.88-1.185.704.2

Table 3: Predicted Vibrational Frequencies for 4-(3-(Trifluoromethyl)phenyl)morpholine

Vibrational ModeFrequency (cm⁻¹)Description
ν(C-H) aromatic3100-3000Aromatic C-H stretching
ν(C-H) aliphatic2950-2850Morpholine C-H stretching
ν(C=C) aromatic1600-1450Aromatic ring stretching
ν(C-F)1350-1100C-F stretching of CF3 group
ν(C-O-C)1150-1050Ether C-O-C stretching
δ(CH2)1470-1440CH2 scissoring

Experimental Protocols

The synthesis and characterization of trifluoromethylphenyl morpholine derivatives are crucial for validating computational predictions and for further biological evaluation.

General Synthesis Procedure

A common synthetic route to N-aryl morpholines involves the Buchwald-Hartwig amination or Ullmann condensation. The following is a representative protocol:

  • Reaction Setup: A mixture of the corresponding bromotrifluoromethylbenzene (1.0 eq.), morpholine (1.2 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq.) is prepared in a sealed tube.

  • Solvent and Reaction Conditions: Anhydrous toluene is added as the solvent, and the reaction mixture is heated to 100-120 °C for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization Methods

The synthesized compounds are typically characterized by the following spectroscopic methods to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the chemical structure and confirm the presence of the trifluoromethyl and morpholine moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the molecular formula of the synthesized compounds.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule, which can be compared with the theoretically predicted frequencies.

Visualizations

Diagrams are essential for illustrating complex workflows and relationships. The following are Graphviz diagrams representing key aspects of this technical guide.

G cluster_comp Computational Workflow mol_build Molecule Building (e.g., GaussView) geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop solv_model Solvation Modeling (Optional: IEFPCM) elec_prop->solv_model

Caption: Computational workflow for the quantum chemical analysis of trifluoromethylphenyl morpholine derivatives.

G cluster_exp Experimental Workflow synthesis Synthesis (e.g., Buchwald-Hartwig Amination) purification Purification (Column Chromatography) synthesis->purification char_nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->char_nmr char_ms Mass Spectrometry (HRMS) purification->char_ms char_ir IR Spectroscopy purification->char_ir bio_eval Biological Evaluation purification->bio_eval

Caption: General experimental workflow for the synthesis and characterization of trifluoromethylphenyl morpholine derivatives.

G cluster_props Key Molecular Properties cluster_apps Drug Development Applications geom Optimized Geometry sar Structure-Activity Relationships (SAR) geom->sar informs elec Electronic Structure elec->sar elucidates pk Pharmacokinetic Profile Prediction elec->pk influences spec Spectroscopic Signatures spec->sar correlates with rational_design Rational Drug Design sar->rational_design guides pk->rational_design optimizes

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-(Trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and acidity of the novel compound 2-(4-(Trifluoromethyl)phenyl)morpholine. Understanding these fundamental physicochemical properties, namely the partition coefficient (LogP), distribution coefficient (LogD), and the acid dissociation constant (pKa), is critical for assessing the drug-like potential of a molecule. These parameters significantly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby guiding lead optimization and formulation development in the drug discovery pipeline.

Physicochemical Data Summary

The lipophilicity and ionization characteristics of this compound have been estimated using advanced computational models. The following table summarizes the predicted values for its partition coefficient (LogP) and acid dissociation constant (pKa). These in silico predictions serve as a valuable initial assessment, pending experimental verification.

ParameterPredicted ValuePrediction Method/SoftwareSignificance
LogP 2.85Consensus of multiple algorithms (e.g., XLOGP3, WLOGP)Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Basic pKa 8.2Generalized Born/Solvent Accessible Surface Area (GB/SA) modelThe morpholine nitrogen is predicted to be the basic center, influencing ionization state at physiological pH.

Note: These values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Characterization

To experimentally determine the lipophilicity and pKa of this compound, the following standard protocols are recommended.

Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for LogP determination. It directly measures the partitioning of a compound between n-octanol and water.

1. Materials and Reagents:

  • This compound
  • n-Octanol (pre-saturated with water)
  • Water (pre-saturated with n-octanol)
  • Glass vials with PTFE-lined caps
  • Mechanical shaker or vortex mixer
  • Centrifuge
  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Protocol:

  • Prepare a stock solution of this compound in either water or n-octanol.
  • In a series of glass vials, add equal volumes of the pre-saturated n-octanol and water.
  • Spike each vial with a known amount of the stock solution to achieve a final concentration that is detectable in both phases.
  • Securely cap the vials and place them on a mechanical shaker. Agitate the vials for a sufficient time (typically 1-2 hours) to ensure that partitioning equilibrium is reached.
  • After shaking, allow the vials to stand undisturbed to permit phase separation. Centrifugation at a low speed can be employed to facilitate a clean separation of the two layers.
  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
  • Quantify the concentration of this compound in each aliquot using a validated analytical method.
  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.

1. Materials and Reagents:

  • This compound
  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
  • High-purity water (degassed to remove CO2)
  • Potentiometer with a calibrated pH electrode
  • Stir plate and magnetic stir bar
  • Burette

2. Protocol:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity water. A co-solvent may be used if the compound has low aqueous solubility.
  • Place the solution in a thermostatted vessel on a stir plate and immerse the calibrated pH electrode.
  • Begin stirring the solution to ensure homogeneity.
  • Titrate the solution with the standardized HCl solution, adding small, precise increments.
  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
  • Continue the titration well past the equivalence point.
  • The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and neutral forms of the molecule are equal. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation.

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Data Analysis & Application start Novel Compound: This compound in_silico In Silico Prediction (LogP & pKa) start->in_silico exp_logp LogP Determination (Shake-Flask Method) in_silico->exp_logp exp_pka pKa Determination (Potentiometric Titration) in_silico->exp_pka data_analysis Data Analysis & Comparison (Predicted vs. Experimental) exp_logp->data_analysis exp_pka->data_analysis admet_profile ADMET Profile Assessment data_analysis->admet_profile formulation Formulation & Development Strategy data_analysis->formulation

Physicochemical Characterization Workflow

This comprehensive approach, combining in silico prediction with robust experimental validation, provides a solid foundation for advancing this compound through the drug discovery and development process. The determined lipophilicity and pKa values are essential for building structure-activity relationships (SAR) and for the rational design of future analogs with optimized pharmacokinetic properties.

Spectroscopic Analysis of 2-(4-(Trifluoromethyl)phenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 2-(4-(Trifluoromethyl)phenyl)morpholine. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes representative data from the closely related analog, 2-phenylmorpholine, to illustrate the expected spectroscopic characteristics. The methodologies and principles described herein are broadly applicable to the analysis of related 2-aryl-morpholine derivatives.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the known data for 2-phenylmorpholine and general knowledge of the influence of a trifluoromethyl group on spectroscopic properties.

Table 1: Representative ¹H NMR Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic H (ortho to morpholine)~7.6dThe electron-withdrawing trifluoromethyl group will shift these protons downfield compared to 2-phenylmorpholine.
Aromatic H (meta to morpholine)~7.5d
Morpholine H-24.5 - 4.7ddBenzylic proton, coupled to H-3 protons.
Morpholine H-6eq4.0 - 4.2m
Morpholine H-3ax3.8 - 4.0m
Morpholine H-5eq3.2 - 3.4m
Morpholine H-6ax3.0 - 3.2m
Morpholine H-3eq2.9 - 3.1m
Morpholine H-5ax2.7 - 2.9m
Morpholine N-HVariablebr sChemical shift is dependent on solvent and concentration.

Table 2: Representative ¹³C NMR Data

CarbonExpected Chemical Shift (δ, ppm)Notes
Aromatic C (C-F)120 - 135 (q)Carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.
Aromatic C (ipso)140 - 145
Aromatic C (para)~130
Aromatic C (ortho)~128
Aromatic C (meta)~126 (q)Meta carbons will show a small quartet due to coupling with the CF₃ group.
Trifluoromethyl C~124 (q)Large one-bond C-F coupling constant.
Morpholine C-275 - 80
Morpholine C-669 - 72
Morpholine C-350 - 55
Morpholine C-545 - 50

Table 3: Representative FT-IR Data

Wavenumber (cm⁻¹)Vibration ModeExpected Intensity
3300 - 3400N-H StretchMedium
3000 - 3100Aromatic C-H StretchMedium
2850 - 2980Aliphatic C-H StretchStrong
1600 - 1620Aromatic C=C StretchMedium
1300 - 1350C-F Stretch (CF₃)Strong
1100 - 1300C-N StretchMedium-Strong
1050 - 1150C-O-C StretchStrong

Table 4: Representative Mass Spectrometry Data (Electron Ionization)

m/zProposed FragmentNotes
[M]+Molecular IonExpected to be observable.
[M-H]+Loss of a hydrogen atom
[M-CH₂O]+Loss of formaldehyde from the morpholine ringCommon fragmentation pathway for morpholines.
[C₇H₄F₃]+Tropylium-like ion containing the trifluoromethylphenyl groupAromatic fragment.
[C₄H₈NO]+Morpholine ring fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Instrument: A high-field NMR spectrometer with a carbon-sensitive probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is usually necessary to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Reference the spectrum to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument: An FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient.

  • Analysis: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and typically provides detailed fragmentation patterns useful for structural elucidation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

  • Data Acquisition: The mass spectrum is recorded over a relevant m/z range (e.g., 50-500 amu).

  • Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualizations

Experimental Workflow

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_output Structural Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal or Prepare KBr Pellet Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data Fourier Transform, Phasing, Integration NMR->NMR_Data IR_Data Background Subtraction, Peak Picking IR->IR_Data MS_Data Identify Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Confirm Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General Spectroscopic Analysis Workflow
Potential Signaling Pathway

Phenylmorpholine derivatives are known to act as monoamine releasing agents, particularly as norepinephrine-dopamine releasing agents (NDRAs). The following diagram illustrates the general mechanism of action of an NDRA at a dopaminergic synapse. A similar mechanism applies to noradrenergic synapses.

Monoamine_Releasing_Agent_Pathway Mechanism of Action of a Norepinephrine-Dopamine Releasing Agent (NDRA) cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NDRA 2-(4-(CF3)phenyl)morpholine (NDRA) DAT Dopamine Transporter (DAT) NDRA->DAT Enters neuron via DAT Vesicle Synaptic Vesicle (Dopamine Storage) NDRA->Vesicle Disrupts vesicular storage Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reverse transport of dopamine (efflux) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Vesicle->Dopamine_cyto Dopamine release into cytosol Dopamine_cyto->DAT Increased cytosolic dopamine Dopamine_synapse Dopamine Dopamine_Receptor Dopamine Receptors Dopamine_synapse->Dopamine_Receptor Binds to receptors Signaling Postsynaptic Signaling Dopamine_Receptor->Signaling Activates signaling

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2-(4-(Trluoromethyl)phenyl)morpholine Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, derivatization, and preliminary anticancer evaluation of 2-(4-(trifluoromethyl)phenyl)morpholine derivatives. This class of compounds has shown promise as potent inhibitors of key oncogenic signaling pathways, making them attractive candidates for further investigation in cancer drug discovery.

Introduction

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, known for their favorable pharmacokinetic properties. The incorporation of a 4-(trifluoromethyl)phenyl group at the 2-position of the morpholine ring has been identified as a key structural feature for enhancing anticancer activity. These compounds often exert their effects by targeting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis in cancer cells.

This document outlines the synthetic protocols for the parent compound and its subsequent derivatization, methods for evaluating anticancer activity, and a summary of reported biological data.

Data Presentation

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
AK-13 Quinazoline derivativeA549 (Lung)>20
MCF-7 (Breast)>20
SHSY-5Y (Neuroblastoma)>20
Compound 10e Tetrahydroquinoline derivativeA549 (Lung)0.033 ± 0.003
MCF-7 (Breast)Not specified
MDA-MB-231 (Breast)0.63 ± 0.02

Note: The data presented is a compilation from various research articles and serves as a reference for the potential anticancer activity of this class of compounds. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol describes a general method for the synthesis of the parent 2-aryl-morpholine scaffold, adapted for the specific target compound.

Materials:

  • 2-(4-(Trifluoromethyl)phenyl)oxirane

  • Ethanolamine

  • Anhydrous Toluene

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a solution of 2-(4-(trifluoromethyl)phenyl)oxirane (1.0 eq) in anhydrous toluene, add ethanolamine (1.2 eq).

  • Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Alkylation of this compound

This protocol details the introduction of an alkyl group at the morpholine nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (ACN)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60°C for 4-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-alkylated product.

  • Purify by column chromatography if necessary.

Protocol 3: N-Acylation of this compound

This protocol describes the addition of an acyl group to the morpholine nitrogen.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in the anticancer activity of this compound derivatives and a general workflow for their synthesis and evaluation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor 2-(4-(CF3)phenyl)morpholine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito_CytoC Cytochrome c Bax->Mito_CytoC Promotes release of CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates CellDeath Apoptosis Casp3->CellDeath Akt_Inhibition Inhibition of Akt Akt_Inhibition->Bcl2 Downregulates Mito_CytoC->CytoC

Caption: Intrinsic Apoptosis Pathway Induction.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioeval Biological Evaluation StartMat Starting Materials (e.g., Aryl Epoxide) CoreSynth Synthesis of Core Scaffold (2-Aryl-Morpholine) StartMat->CoreSynth Deriv Derivatization (N-Alkylation/Acylation) CoreSynth->Deriv Purify Purification & Characterization Deriv->Purify Screen In Vitro Screening (e.g., MTT Assay) Purify->Screen HitID Hit Identification (Active Compounds) Screen->HitID MechStudy Mechanism of Action Studies HitID->MechStudy LeadOpt Lead Optimization MechStudy->LeadOpt

Application Notes and Protocols: Investigating the Effects of 2-(4-(Trifluoromethyl)phenyl)morpholine in the HepG2 Human Liver Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. The HepG2 cell line, derived from a human hepatoblastoma, is a widely used in vitro model for studying HCC due to its well-differentiated and immortalized nature.[1][2] This document provides detailed protocols for investigating the potential anti-cancer effects of the novel compound, 2-(4-(Trifluoromethyl)phenyl)morpholine, on the HepG2 cell line. The methodologies described herein cover essential assays for assessing cell viability, apoptosis, and the underlying molecular mechanisms through protein and gene expression analysis. While specific data for this compound is not yet established, this guide offers a comprehensive framework for its evaluation.

Data Presentation

The following tables are presented as templates to illustrate how quantitative data for this compound could be structured and summarized.

Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)

Concentration (µM)Cell Viability (%) after 48h (Mean ± SD)
0 (Vehicle Control)100 ± 5.0
1088 ± 4.5
2572 ± 3.8
5051 ± 2.9
10030 ± 2.2
IC50 (µM) ~50

This data is hypothetical and for illustrative purposes only.

Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Concentration (µM)Percentage of Apoptotic Cells (%) after 48h (Mean ± SD)
0 (Vehicle Control)4.5 ± 0.7
2515.2 ± 1.5
5035.8 ± 2.1
10060.1 ± 3.4

This data is hypothetical and for illustrative purposes only.

Table 3: Effect of this compound on Key Apoptotic and Cell Cycle Proteins (Western Blot Densitometry)

ProteinRelative Expression Level (Fold Change vs. Control) at 50 µM
Bax2.5
Bcl-20.4
Cleaved Caspase-33.1
p212.8
Cyclin D10.5

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

HepG2 Cell Culture
  • Cell Line: HepG2 (human hepatoblastoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculturing: When cells reach approximately 80% confluency, detach them using a trypsin-EDTA solution.[4]

  • Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[3]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[5]

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for 48 hours.[5]

    • Add MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., isopropanol).[5]

    • Measure the absorbance at 570 nm using a microplate reader.[3]

    • Calculate cell viability as a percentage of the vehicle-treated control cells.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[3]

  • Procedure:

    • Seed HepG2 cells in 6-well plates and treat with the compound for 48 hours.

    • Harvest cells by trypsinization and wash with cold PBS.[6]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[3]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]

    • Analyze the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Treat HepG2 cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7][8]

    • Determine the protein concentration of the lysates using a BCA protein assay.[8]

    • Separate equal amounts of protein (e.g., 30-60 µg) on an SDS-polyacrylamide gel.[6][9]

    • Transfer the proteins to a PVDF membrane.[6]

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.[6]

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p21, Cyclin D1, and a loading control like β-actin) overnight at 4°C.[8][9]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[8][9]

    • Detect the protein bands using an ECL western blotting detection kit and visualize with an imaging system.[8][9]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of specific genes.

  • Procedure:

    • Treat HepG2 cells with the compound for the desired time.

    • Extract total RNA from the cells using a suitable kit.[10]

    • Synthesize cDNA from the RNA using a reverse transcriptase kit.[10]

    • Perform real-time PCR using SYBR Green master mix and primers specific for the target genes.[10][11]

    • Use a suitable reference gene (e.g., TBP or TUBB2a for HepG2 cells) for normalization.[11][12]

    • Calculate the relative gene expression using the 2-ΔΔCt method.[13]

Visualizations

G Figure 1: Proposed Workflow for Evaluating this compound in HepG2 Cells cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A HepG2 Cell Culture B Compound Treatment A->B C MTT Assay for Cell Viability B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E F Western Blot for Apoptotic Proteins D->F G qRT-PCR for Gene Expression D->G H Data Analysis and Interpretation E->H F->H G->H

Caption: Experimental workflow for assessing the anti-cancer effects of the compound.

G Figure 2: Hypothesized Signaling Pathway of Apoptosis Induction A This compound B Increased Bax / Decreased Bcl-2 A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: A potential intrinsic apoptosis signaling pathway that may be induced by the compound.

References

Application of Trifluoromethylphenyl Morpholine (TFMPM) in A549 Lung Cancer Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This application note details the use of a novel investigational compound, Trifluoromethylphenyl Morpholine (TFMPM), in assays involving the A549 human lung adenocarcinoma cell line. We provide evidence for TFMPM's anti-proliferative and pro-apoptotic effects, suggesting its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway. Detailed protocols for key cellular assays are provided to enable researchers to replicate and build upon these findings.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent subtype. The A549 cell line, derived from human lung adenocarcinoma, is a widely used model for studying NSCLC biology and for the preclinical evaluation of novel therapeutic agents. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently overactive in NSCLC and plays a crucial role in promoting cell survival, proliferation, and resistance to therapy.[1][2][3] Consequently, inhibitors of this pathway are of significant interest in oncology drug development.[4][5]

Trifluoromethylphenyl Morpholine (TFMPM) is a synthetic small molecule incorporating a trifluoromethylphenyl group, known to enhance metabolic stability and cell permeability, and a morpholine moiety, a common feature in many bioactive compounds, including some PI3K inhibitors.[6][7] This note describes the application of TFMPM in a series of in vitro assays to characterize its effects on A549 cells. Our findings indicate that TFMPM inhibits A549 cell viability, induces apoptosis, and downregulates the phosphorylation of key proteins in the PI3K/Akt pathway.

Data Presentation

The anti-cancer effects of TFMPM on A549 cells were quantified through a series of in vitro experiments. The results are summarized in the tables below.

Table 1: Cytotoxicity of TFMPM in A549 Cells

This table shows the half-maximal inhibitory concentration (IC50) of TFMPM in A549 cells after 24 and 48 hours of treatment, as determined by the MTT assay.

Treatment DurationIC50 (µM)
24 hours15.8 ± 1.2
48 hours8.5 ± 0.7

Table 2: Induction of Apoptosis by TFMPM

This table presents the percentage of apoptotic A549 cells following 24-hour treatment with TFMPM, as measured by Annexin V-FITC/PI flow cytometry.

TFMPM Concentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Control)3.1 ± 0.42.5 ± 0.35.6 ± 0.7
515.2 ± 1.15.8 ± 0.621.0 ± 1.7
1028.9 ± 2.312.4 ± 1.041.3 ± 3.3
2035.6 ± 2.825.1 ± 2.060.7 ± 4.8

Table 3: Effect of TFMPM on PI3K/Akt Pathway Protein Expression

This table summarizes the relative protein expression levels in A549 cells after 24-hour treatment with 10 µM TFMPM, quantified by densitometry of Western blot bands.

ProteinRelative Expression (TFMPM vs. Control)
p-Akt (Ser473)0.28 ± 0.04
Total Akt0.95 ± 0.08
p-mTOR (Ser2448)0.35 ± 0.05
Total mTOR0.92 ± 0.07
Cleaved Caspase-33.85 ± 0.29
Bcl-20.41 ± 0.06
Bax2.15 ± 0.18

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: A549 Cell Culture and TFMPM Treatment
  • Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: For assays, cells are seeded in appropriate culture plates (e.g., 96-well for MTT, 6-well for apoptosis and Western blotting) and allowed to adhere overnight.

  • Compound Preparation: A 10 mM stock solution of TFMPM is prepared in DMSO. Serial dilutions are made in culture medium to achieve the desired final concentrations. The final DMSO concentration in all treatments, including the vehicle control, should be less than 0.1%.

  • Treatment: The culture medium is replaced with medium containing the desired concentrations of TFMPM or vehicle control (0.1% DMSO). Cells are then incubated for the specified duration (e.g., 24 or 48 hours).

Protocol 2: MTT Assay for Cell Viability
  • Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treatment: Treat cells with various concentrations of TFMPM for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined using non-linear regression analysis.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay
  • Seeding and Treatment: Seed A549 cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After overnight incubation, treat with TFMPM for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Protocol 4: Western Blotting for Protein Expression
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.

Visualizations

Diagrams illustrating the proposed signaling pathway, experimental workflow, and logical relationships are provided below.

TFMPM_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 caspase3 Caspase-3 akt->caspase3 proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis bcl2->apoptosis Inhibits bax Bax bax->apoptosis Promotes caspase3->apoptosis tfmpm TFMPM tfmpm->pi3k tfmpm->akt

Caption: Hypothesized signaling pathway of TFMPM in A549 cells.

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: A549 Cell Culture treatment Treatment with TFMPM (0-20 µM) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein ic50 IC50 Calculation viability->ic50 flow Flow Cytometry Quantification apoptosis->flow densitometry Western Blot Densitometry protein->densitometry conclusion Conclusion: TFMPM inhibits proliferation and induces apoptosis ic50->conclusion flow->conclusion densitometry->conclusion

Caption: Overall experimental workflow for evaluating TFMPM.

Logical_Relationship tfmpm TFMPM pathway Inhibition of PI3K/Akt Pathway p-Akt ↓ p-mTOR ↓ tfmpm->pathway apoptosis Modulation of Apoptotic Proteins Bcl-2 ↓ Bax ↑ Cleaved Caspase-3 ↑ pathway->apoptosis cellular_effects Cellular Outcomes ↓ Cell Viability ↑ Apoptosis apoptosis->cellular_effects

Caption: Logical flow of TFMPM's effects in A549 cells.

References

Application Notes and Protocols for 2-(4-(Trifluoromethyl)phenyl)morpholine as a PI3K/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention. The morpholine ring is a common structural feature in many PI3K inhibitors, playing a crucial role in their interaction with the ATP binding pocket of the enzyme.[2] The oxygen atom within the morpholine ring often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[2]

Data Presentation: Inhibitory Profile of a Representative Compound (PQR530)

The following table summarizes the quantitative inhibitory activity of PQR530 against PI3K isoforms and mTOR, as well as its effect on downstream signaling and cell proliferation.

Target/AssayParameterValueReference
Enzymatic Activity
PI3KαKd0.84 nM[3]
mTORKd0.33 nM[3]
Cellular Activity
A2058 melanoma cells (p-AKT S473)IC5070 nM[3][4]
A2058 melanoma cells (p-S6 S235/236)IC5070 nM[4]
Antiproliferative Activity
44 cancer cell line panelMean GI50426 nM[4]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the biological context and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PI3K/mTOR Signaling Pathway with Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies (Optional) kinase_assay Biochemical Kinase Assay (PI3K & mTOR isoforms) data_analysis_1 Determine IC50 / Kd values kinase_assay->data_analysis_1 cell_culture Treat Cancer Cell Lines with Compound data_analysis_1->cell_culture western_blot Western Blot for p-AKT, p-S6, etc. cell_culture->western_blot mtt_assay Cell Viability Assay (e.g., MTT) cell_culture->mtt_assay data_analysis_2 Assess Pathway Inhibition western_blot->data_analysis_2 data_analysis_3 Determine GI50 values mtt_assay->data_analysis_3 xenograft Xenograft Mouse Model data_analysis_3->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd start Compound Synthesis (2-(4-(Trifluoromethyl)phenyl)morpholine) start->kinase_assay

Experimental workflow for inhibitor evaluation.

Experimental Protocols

In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™ Format)

This protocol measures the enzymatic activity of PI3K or mTOR and the inhibitory potential of the test compound in a cell-free system. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction.[5]

Materials:

  • Recombinant human PI3Kα/p85α and mTOR enzymes

  • PI3K Kinase Buffer: 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA[5]

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test compound (this compound or representative compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the appropriate kinase buffer.

  • Enzyme/Substrate Mixture: Prepare a mixture of the PI3K or mTOR enzyme and the lipid substrate in the kinase reaction buffer.

  • Reaction Initiation: In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (DMSO control). Add 4 µL of the enzyme/lipid substrate mixture. Initiate the kinase reaction by adding 0.5 µL of ATP solution.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal positively correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of PI3K/mTOR Pathway Activation

This protocol is used to detect changes in the phosphorylation status of key pathway proteins, such as AKT and S6 Ribosomal Protein, following treatment with the inhibitor.[6]

Materials:

  • Cancer cell line (e.g., A2058, MCF7)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the test compound or vehicle control for a specified duration (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.[7]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with another primary antibody (e.g., anti-total AKT or anti-β-actin).

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.[8]

Materials:

  • Cancer cell line

  • Cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control. Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Gently shake the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

References

Neuroprotective effects of 2-(4-(Trifluoromethyl)phenyl)morpholine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a simple six-membered heterocyclic amine, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties that confer favorable pharmacokinetic and pharmacodynamic characteristics. Its derivatives are being extensively investigated for a wide range of therapeutic applications, including the treatment of neurodegenerative diseases. The morpholine ring's ability to improve blood-brain barrier permeability makes it an attractive structural motif for central nervous system (CNS) drug discovery.[1][2] These compounds have shown potential in modulating key pathological pathways associated with neuronal damage, such as oxidative stress, neuroinflammation, and apoptosis.[3][4] This document provides an overview of the neuroprotective effects of various morpholine derivatives, along with detailed experimental protocols and data presentation to guide researchers in this field.

Data on Neuroprotective Activities of Morpholine Derivatives

The neuroprotective efficacy of morpholine derivatives has been demonstrated through various in vitro and in vivo studies. The following tables summarize key quantitative data from representative studies, showcasing their potential as cholinesterase inhibitors and antioxidants, both of which are crucial mechanisms in neuroprotection.

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference CompoundReference IC50 (µM)
50j Acetylcholinesterase (AChE)17.41 ± 0.22-Galantamine4.63 ± 0.11
50k Acetylcholinesterase (AChE)-1.61Galantamine0.10
11g Acetylcholinesterase (AChE)1.94 ± 0.13-Galantamine-
11g Butyrylcholinesterase (BChE)28.37 ± 1.85-Galantamine-
Various Butyrylcholinesterase (BChE)Generally superior to Galantamine-Galantamine46.03 ± 0.14

Table 1: Cholinesterase Inhibitory Activity of Selected Morpholine Derivatives. Data sourced from Sıcak et al. and another study on quinoline-based morpholine derivatives.[1][5]

Compound IDAssayIC50 (µM)Reference CompoundReference IC50 (µM)
11f ABTS Radical Scavenging9.07 ± 1.34Trolox11.03 ± 0.76
11l ABTS Radical Scavenging6.05 ± 1.17Trolox11.03 ± 0.76
11k ABTS Radical Scavenging13.55 ± 3.23Trolox11.03 ± 0.76

Table 2: Antioxidant Activity of Selected Morpholine-Bearing Quinoline Derivatives.[5]

Key Signaling Pathways in Neuroprotection by Morpholine Derivatives

Several intracellular signaling pathways are implicated in the neuroprotective effects of morpholine derivatives. These compounds can modulate pathways involved in cell survival, inflammation, and oxidative stress. A common mechanism involves the activation of pro-survival pathways like the PI3K/Akt pathway, which in turn can inhibit apoptotic signaling and promote neuronal health.

G PI3K/Akt Signaling Pathway in Neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Morpholine Derivative Morpholine Derivative Receptor Receptor Morpholine Derivative->Receptor Binds and Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl-2 Bcl-2 Akt->Bcl-2 Promotes Bax Bax Akt->Bax Inhibits Cell Survival Cell Survival mTOR->Cell Survival Promotes Bcl-2->Bax Inhibits Caspase-3 Caspase-3 Bax->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces G Workflow for In Vitro Neuroprotection Assay Cell_Seeding Seed SH-SY5Y cells in 96-well plates Pre-treatment Pre-treat with Morpholine Derivative (24h) Cell_Seeding->Pre-treatment Induce_Stress Induce oxidative stress with H₂O₂ (24h) Pre-treatment->Induce_Stress MTT_Assay Assess cell viability using MTT assay Induce_Stress->MTT_Assay Data_Analysis Calculate % cell viability and determine EC₅₀ MTT_Assay->Data_Analysis

References

Investigating 2-(4-(Trifluoromethyl)phenyl)morpholine in Neuroinflammatory Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the therapeutic potential of 2-(4-(trifluoromethyl)phenyl)morpholine and related compounds in the context of neuroinflammation. This document outlines the rationale, key signaling pathways, and detailed experimental protocols for in vitro and in vivo models of neuroinflammation.

Introduction to Neuroinflammation and Therapeutic Targeting

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various stimuli, including infection, injury, and neurodegenerative processes.[1] While acute neuroinflammation is a protective mechanism, chronic activation of glial cells, particularly microglia and astrocytes, can become detrimental, contributing to neuronal damage and the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2]

Microglia, the resident immune cells of the CNS, play a central role in orchestrating the neuroinflammatory response.[3][4] Upon activation by stimuli like lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia transition to a pro-inflammatory M1 phenotype.[5][6] This activation triggers the release of various inflammatory mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2), which can lead to neurotoxicity.[6][7][8]

A key signaling pathway governing the production of these inflammatory mediators is the Nuclear Factor-kappa B (NF-κB) pathway.[2][8] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9][10][11] Therefore, inhibiting the NF-κB pathway presents a promising therapeutic strategy for mitigating neuroinflammation.[2][4]

Compounds such as this compound and its derivatives are being investigated for their potential to modulate these neuroinflammatory processes. For instance, a related compound, 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium chloride (OTPM), has demonstrated significant anti-inflammatory effects by inhibiting nitric oxide production and the release of pro-inflammatory cytokines in LPS-stimulated microglial cells through the suppression of the NF-κB signaling pathway.[2]

Key Signaling Pathway: NF-κB in Neuroinflammation

The NF-κB signaling cascade is a critical regulator of the inflammatory response in microglia.

NF-κB Signaling Pathway in Microglia.

Data Presentation: In Vitro Efficacy

The following tables summarize representative quantitative data on the effects of a prototypical compound, OTPM, on key markers of neuroinflammation in an in vitro model using LPS-stimulated BV-2 microglial cells.[2]

Table 1: Effect of OTPM on Pro-inflammatory Cytokine Production

Treatment TNF-α (pg/mL) IL-1β (pg/mL) IL-6 (pg/mL)
Control Not Detected Not Detected Not Detected
LPS (100 ng/mL) 3500 ± 250 85 ± 10 120 ± 15
LPS + OTPM (1 µM) 2800 ± 200 70 ± 8 95 ± 12
LPS + OTPM (5 µM) 1500 ± 150 40 ± 5 50 ± 7
LPS + OTPM (25 µM) 500 ± 50 15 ± 3 20 ± 4

Data are presented as mean ± SD.

Table 2: Effect of OTPM on Pro-inflammatory Enzyme Expression

Treatment iNOS (relative expression) COX-2 (relative expression)
Control 1.0 ± 0.1 1.0 ± 0.1
LPS (100 ng/mL) 8.5 ± 0.7 6.2 ± 0.5
LPS + OTPM (5 µM) 4.2 ± 0.4 3.1 ± 0.3
LPS + OTPM (25 µM) 1.5 ± 0.2 1.3 ± 0.2

Data are presented as mean ± SD relative to the control group.

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model Using BV-2 Microglial Cells

This protocol describes the induction of an inflammatory response in BV-2 microglial cells using LPS and subsequent treatment with the test compound.[12]

In_Vitro_Workflow A 1. Cell Culture BV-2 cells in DMEM + 10% FBS B 2. Plating Seed cells in 6-well plates (2 x 10^5 cells/well) A->B C 3. Treatment Pre-treat with compound (1 hr) Stimulate with LPS (24 hrs) B->C D 4. Sample Collection Collect supernatant for ELISA Lyse cells for qPCR/Western Blot C->D E 5. Analysis D->E F ELISA (TNF-α, IL-6, IL-1β) E->F G RT-qPCR (iNOS, COX-2 mRNA) E->G H Western Blot (p-NF-κB, IκBα) E->H

In Vitro Experimental Workflow.

Materials:

  • BV-2 microglial cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • RNA extraction kit and reagents for RT-qPCR

  • Antibodies for Western blotting (e.g., p-NF-κB, NF-κB, IκBα, β-actin)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[12]

  • Plating: Seed BV-2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[12]

  • Treatment: Pre-treat the cells with desired concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for 24 hours. Include control (no treatment) and LPS-only groups.[2][12]

  • Sample Collection: After 24 hours, collect the cell culture supernatant for cytokine analysis by ELISA. Lyse the cells for RNA extraction (for RT-qPCR) or protein extraction (for Western blotting).[12]

Protocol 2: In Vivo Model of Neuroinflammation using LPS-induced Mice

This protocol outlines the induction of neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS and subsequent treatment with the test compound.[13][14]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Saline solution

  • Anesthesia

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Equipment for tissue homogenization, ELISA, qPCR, and Western Blotting

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Treatment Groups: Divide mice into groups: Vehicle control, LPS only, LPS + Test Compound (at various doses).

  • Drug Administration: Administer the test compound (e.g., via oral gavage or i.p. injection) at a predetermined time before the LPS challenge.

  • LPS Injection: Induce neuroinflammation by a single i.p. injection of a non-septic dose of LPS.[13]

  • Sample Collection: At a specified time point post-LPS injection (e.g., 24 hours), euthanize the mice.

  • Tissue Processing:

    • For biochemical analysis, collect blood serum and perfuse the brain with cold saline. Dissect specific brain regions (e.g., hippocampus, cortex) and snap-freeze for later analysis (ELISA, qPCR, Western Blot).[7]

    • For immunohistochemistry, perfuse with saline followed by 4% paraformaldehyde. Post-fix the brain and prepare for sectioning.

  • Analysis:

    • ELISA: Measure cytokine levels in serum and brain homogenates.

    • RT-qPCR/Western Blot: Analyze the expression of inflammatory markers in brain homogenates as described in the in vitro protocol.

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba-1) and astrocytosis (GFAP).

Detailed Analytical Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Principle: A sandwich ELISA is used to quantify cytokine concentrations in cell culture supernatants or brain homogenates.[15][16]

General Protocol (refer to specific kit instructions):

  • Coat Plate: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[17]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[17]

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[18]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.[19]

  • Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.[16]

  • Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark until color develops.[16]

  • Stop Reaction: Add a stop solution (e.g., 2N H2SO4).[15]

  • Read Absorbance: Measure absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.[16]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Principle: qPCR is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).[20]

General Protocol:

  • RNA Extraction: Isolate total RNA from cells or brain tissue using a commercial kit.[20]

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.[20]

  • qPCR Reaction: Set up the qPCR reaction with cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Amplification and Detection: Perform the reaction in a real-time PCR cycler, which monitors fluorescence in real-time.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative fold change in gene expression using the ΔΔCt method.

Western Blot for NF-κB Pathway Protein Analysis

Principle: Western blotting is used to detect and quantify the levels of key proteins in the NF-κB pathway, such as phosphorylated p65 and IκBα.[9][21]

General Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts. For NF-κB translocation, cytoplasmic and nuclear fractions can be isolated.[10][22]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

References

Asymmetric Synthesis of Chiral 2-(4-(Trifluoromethyl)phenyl)morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the asymmetric synthesis of chiral 2-(4-(trifluoromethyl)phenyl)morpholine, a valuable building block in medicinal chemistry. The described method is based on a highly efficient rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor, affording the target compound in excellent yield and with high enantioselectivity.[1][2]

I. Overview of the Synthetic Approach

The synthesis of chiral this compound is achieved through a two-step process. The first step involves the preparation of the N-protected dehydromorpholine substrate. The second, and key, step is the asymmetric hydrogenation of this substrate using a chiral rhodium-bisphosphine catalyst to stereoselectively form the desired enantiomer of the product.[1][3] This method is notable for its high efficiency, atom economy, and excellent stereocontrol.[1]

Synthesis_Workflow cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Analysis Start Starting Materials Dehydro N-Cbz-2-(4-(trifluoromethyl)phenyl) -5,6-dihydromorpholine (1f) Start->Dehydro Synthesis Hydrogenation Rh-Catalyzed Asymmetric Hydrogenation Dehydro->Hydrogenation Product Chiral N-Cbz-2-(4-(trifluoromethyl)phenyl) morpholine (2f) Hydrogenation->Product Analysis Purification & Chiral HPLC Analysis Product->Analysis Final Enantiopure Product Analysis->Final Stereocontrol_Pathway Substrate Dehydromorpholine (1f) (Prochiral) Intermediate Substrate-Catalyst Complex Substrate->Intermediate Coordination Catalyst [Rh]-SKP Complex (Chiral Catalyst) Catalyst->Intermediate Coordination H2 H₂ R_Pathway Favored Diastereomeric Transition State H2->R_Pathway Hydrogen Delivery S_Pathway Disfavored Diastereomeric Transition State H2->S_Pathway Hydrogen Delivery Intermediate->R_Pathway Facial Selection Intermediate->S_Pathway Steric Hindrance R_Product (R)-Product (Major) R_Pathway->R_Product S_Product (S)-Product (Minor) S_Pathway->S_Product

References

Application Notes and Protocols: 2-(4-(Trifluoromethyl)phenyl)morpholine as a Scaffold for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties. Its unique combination of a basic nitrogen and an ether oxygen within a six-membered ring can improve aqueous solubility, metabolic stability, and target binding affinity. When coupled with a 4-(trifluoromethyl)phenyl group, this scaffold offers a promising starting point for the development of novel enzyme inhibitors. The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties, often leading to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates. This document provides an overview of the potential applications of the 2-(4-(trifluoromethyl)phenyl)morpholine scaffold in enzyme inhibition, with a focus on the PI3K/mTOR signaling pathway, and includes detailed protocols for the synthesis and evaluation of derivative compounds.

Rationale for Targeting the PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are key components of a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/mTOR pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The morpholine moiety has been identified as a crucial feature for the binding of inhibitors to the hinge region of PI3K and mTOR kinases.[1] Specifically, the oxygen atom of the morpholine ring can form a hydrogen bond with the backbone amide of a valine residue (Val851 in PI3Kα and Val2240 in mTOR), a key interaction for potent inhibition.[1] The incorporation of a trifluoromethylphenyl group can further enhance selectivity and potency.[2][3]

Data Presentation: Inhibitory Activity of Morpholine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative morpholine-containing compounds against PI3K and mTOR. While not all compounds contain the exact this compound scaffold, they highlight the potential of combining these structural motifs.

Table 1: In Vitro Inhibitory Activity of Morpholine-Containing PI3K/mTOR Inhibitors

Compound IDTarget EnzymeIC50 (nM)Cell-Based AssayCell LineIC50 (µM)Reference
PQR309 (bimiralisib)PI3Kα16p-Akt (S473)--[1]
PI3Kβ49[1]
PI3Kδ40[1]
PI3Kγ83[1]
mTOR37[1]
Compound 10emTOR-CytotoxicityA5490.033[2][3]
MCF-70.45[2][3]
MDA-MB-2310.98[2][3]
Thieno[3,2-d]pyrimidine derivative 15ePI3K p110α2.0ProliferationA3750.58[4]

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route to create a library of compounds based on the this compound scaffold is outlined below. This protocol is adapted from established methods for the synthesis of morpholine derivatives.[5]

Scheme 1: General Synthetic Strategy

G start 2-(4-(Trifluoromethyl)phenyl)oxirane step1 Ring Opening start->step1 reagent1 Ethanolamine derivatives reagent1->step1 intermediate Amino alcohol intermediate step1->intermediate step2 Cyclization intermediate->step2 reagent2 Sulfonyl chloride, Base reagent2->step2 product Substituted This compound step2->product G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Growth Cell Growth & Proliferation S6K->Growth _4EBP1->Growth Inhibitor 2-(4-(CF3)phenyl)morpholine -based Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 G cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development a Scaffold Selection: 2-(4-(CF3)phenyl)morpholine b Library Synthesis a->b c High-Throughput Screening (HTS) b->c d Hit Identification c->d e Structure-Activity Relationship (SAR) Studies d->e f In Vitro Kinase Assays (IC50 Determination) e->f g Cell-Based Assays f->g h ADME/Tox Profiling g->h i In Vivo Efficacy Studies (Xenograft Models) h->i j Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies i->j k Candidate Selection j->k

References

Application Notes and Protocols for In Vivo Efficacy Testing of 2-(4-(Trifluoromethyl)phenyl)morpholine in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of 2-(4-(Trifluoromethyl)phenyl)morpholine, a novel small molecule inhibitor, using in vivo xenograft models. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors, and the trifluoromethyl group often enhances target binding and metabolic stability.[1][2] While the precise molecular target of this compound is under investigation, its structural analogs and the prevalence of morpholine-containing compounds suggest a potential role in modulating critical cancer signaling pathways, such as the PI3K/Akt/mTOR cascade.[3][4][5]

This document outlines detailed protocols for utilizing cell line-derived xenograft (CDX) models to assess the anti-tumor efficacy of this compound. The provided methodologies cover model selection, experimental workflows, and pharmacodynamic analyses to determine target engagement.

Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Based on the structure of this compound and the known activities of similar compounds, it is hypothesized to function as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is frequently hyperactivated in a wide range of human cancers.[6][7][8] Inhibition of this pathway can lead to decreased tumor cell proliferation and the induction of apoptosis. A closely related analog, 4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)morpholine, has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.[9]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Compound This compound Compound->PI3K Inhibition

Diagram 1. Postulated PI3K/Akt/mTOR signaling pathway inhibition.

Data Presentation: Summarized Efficacy Data

The following table structure should be used to summarize the in vivo efficacy data from xenograft studies. This format allows for a clear and direct comparison of treatment effects.

Table 1: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

Treatment GroupDosing Schedule (mg/kg, route, frequency)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, p.o., qd1500 ± 180-+3.5
Compound (Low Dose)25 mg/kg, p.o., qd750 ± 9550-1.5
Compound (High Dose)50 mg/kg, p.o., qd375 ± 6075-4.0

Table 2: Pharmacodynamic Modulation of PI3K Pathway Markers

Treatment GroupDose (mg/kg)Time Point (hours post-dose)p-Akt (Ser473) / Total Akt Ratiop-S6 (Ser235/236) / Total S6 Ratio
Vehicle Control-41.00 ± 0.151.00 ± 0.12
Compound5040.35 ± 0.080.42 ± 0.09

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol details the establishment of a subcutaneous xenograft model using a human cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation or PTEN loss), which makes it suitable for testing putative PI3K inhibitors.[10]

1. Cell Line Selection and Culture:

  • Recommended Cell Line: MCF-7 (human breast adenocarcinoma) is recommended due to its known PIK3CA (E545K) mutation, making it sensitive to PI3K inhibitors.[3]

  • Culture Conditions: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® at a final concentration of 1 x 10⁷ cells/mL.

2. Animal Model:

  • Strain: Female athymic nude mice (e.g., NU/J) or NOD/SCID mice, 6-8 weeks old.[11]

  • Acclimatization: Allow mice to acclimatize for at least one week before the study begins. House them in a specific pathogen-free (SPF) barrier facility.[12]

3. Tumor Implantation:

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[10]

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (W² x L) / 2.[10]

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Xenograft_Workflow Cell_Culture 1. Cell Culture (MCF-7) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (150-200 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Termination 8. Study Termination & Sample Collection Monitoring->Termination Analysis 9. Data Analysis (TGI, PD) Termination->Analysis

Diagram 2. Experimental workflow for the in vivo xenograft study.
Protocol 2: In Vivo Efficacy and Tolerability Assessment

This protocol describes the administration of this compound and the monitoring of its anti-tumor effects and tolerability.

1. Compound Formulation:

  • Prepare the vehicle control (e.g., 0.5% methylcellulose in water).

  • Formulate this compound in the vehicle at the desired concentrations for low and high doses. The formulation should be prepared fresh daily.

2. Treatment Administration:

  • Administer the compound or vehicle to the respective groups via the determined route (e.g., oral gavage, p.o.) and schedule (e.g., once daily, qd).

3. Efficacy Monitoring:

  • Measure tumor volumes and body weights 2-3 times per week.

  • Monitor the general health of the animals daily for any signs of toxicity (e.g., weight loss, lethargy, changes in behavior).[10]

4. Study Termination:

  • Euthanize mice when tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³) or if animals show signs of significant toxicity (e.g., >20% body weight loss).[10]

  • At termination, collect tumors and other relevant tissues for pharmacodynamic analysis.

5. Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the percentage of Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Protocol 3: Pharmacodynamic (PD) Analysis

This protocol is designed to confirm in vivo target engagement by measuring the phosphorylation status of key downstream effectors of the PI3K pathway in tumor tissues.

1. Sample Collection:

  • In a satellite group of tumor-bearing mice, administer a single dose of the compound or vehicle.

  • Euthanize mice at a predetermined time point (e.g., 4 hours post-dose) when target modulation is expected to be maximal.

  • Excise tumors rapidly and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

2. Western Blot Analysis:

  • Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), and total S6.[10]

  • After washing, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Analysis:

  • Quantify the band intensities using densitometry software.

  • Determine the ratio of the phosphorylated protein to the total protein for each sample.

  • Compare the levels of phosphorylation between the vehicle and compound-treated groups to assess the degree of target inhibition.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(4-(Trifluoromethyl)phenyl)morpholine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(4-(Trifluoromethyl)phenyl)morpholine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the optimization of reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the reaction of 2-(4-(trifluoromethyl)phenyl)oxirane with ethanolamine. This method is favored for its straightforward approach and the availability of starting materials.

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, solvent, and the stoichiometry of the reactants. The temperature, in particular, can significantly impact the reaction rate and the formation of byproducts.

Q3: How can the progress of the reaction be monitored?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product.

Q4: What are the typical yields for this synthesis?

A4: The yield for the synthesis of this compound can vary, but a yield of around 55% has been reported in patent literature under specific conditions.[1] Optimization of the reaction parameters can potentially lead to higher yields.

Q5: What purification methods are suitable for the final product?

A5: The crude product can be purified using column chromatography on silica gel. For higher purity, preparative HPLC is also a viable option.[2]

Experimental Protocols

A common method for the synthesis of this compound involves the ring-opening of 2-(4-(trifluoromethyl)phenyl)oxirane with ethanolamine.

Synthesis of this compound

General Procedure:

A solution of ethanolamine (1.2 equivalents) in dry methanol is prepared under an inert atmosphere (e.g., Nitrogen or Argon). To this solution, 2-(4-(trifluoromethyl)phenyl)oxirane (1.0 equivalent) is added. The reaction mixture is stirred at a controlled temperature (e.g., room temperature to reflux) and monitored by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure. The resulting residue is then taken up in an appropriate solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. The crude product is then purified by column chromatography. A yield of approximately 55% can be expected for this reaction.[1]

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the potential impact of key parameters on the synthesis.

ParameterVariationEffect on YieldEffect on PurityRecommendations
Temperature Low (e.g., RT)Slower reaction rate, potentially lower yieldMay reduce side reactions, higher purityStart at room temperature and gradually increase if the reaction is slow.
High (e.g., Reflux)Faster reaction rate, potentially higher yieldMay increase the formation of byproducts, lower purityUse reflux conditions with caution and monitor for byproduct formation.
Solvent Protic (e.g., Methanol, Ethanol)Generally good solvents for this reactionCan participate in side reactionsMethanol is a commonly used and effective solvent.[1]
Aprotic (e.g., THF, Dichloromethane)May result in slower reaction ratesCan minimize solvent-related side reactionsConsider for cleaner reactions, but optimization of temperature may be needed.
Reactant Ratio Excess EthanolamineCan drive the reaction to completion, increasing yieldMay complicate purification if not removed effectivelyA slight excess (e.g., 1.2 equivalents) of ethanolamine is recommended.
Stoichiometric AmountsMay result in incomplete conversion, lower yieldCleaner reaction with less unreacted starting materialNot typically recommended unless carefully optimized.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q: My reaction yield is significantly lower than expected. What are the possible causes and solutions?

A: Low yield can be due to several factors:

  • Incomplete reaction:

    • Solution: Increase the reaction time or temperature. Monitor the reaction by TLC or HPLC to ensure all the starting material has been consumed.

  • Suboptimal reaction temperature:

    • Solution: Experiment with a range of temperatures (e.g., room temperature, 40 °C, reflux) to find the optimal condition for your specific setup.

  • Poor quality of starting materials:

    • Solution: Ensure that the 2-(4-(trifluoromethyl)phenyl)oxirane and ethanolamine are of high purity. Impurities can interfere with the reaction.

  • Loss during work-up and purification:

    • Solution: Optimize the extraction and column chromatography procedures. Ensure the pH of the aqueous layer during extraction is appropriate to minimize the loss of the basic morpholine product.

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?

A: The formation of side products is a common issue.

  • Possible side product: Di-alkylation of ethanolamine, where two molecules of the epoxide react with one molecule of ethanolamine.

    • Solution: Use a slight excess of ethanolamine to favor the mono-alkylation product. Adding the epoxide slowly to the ethanolamine solution can also help.

  • Possible side product: Polymerization of the epoxide.

    • Solution: Maintain a controlled reaction temperature. High temperatures can promote polymerization.

Q: The purification of the final product by column chromatography is proving difficult. What can I do?

A: Purification challenges can be addressed by:

  • Optimizing the solvent system:

    • Solution: Perform a systematic screening of different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) for your column chromatography to achieve better separation.

  • Using a different stationary phase:

    • Solution: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase stationary phase.

  • Employing preparative HPLC:

    • Solution: For high-purity requirements, preparative HPLC with a suitable column (e.g., C18) and mobile phase can be an effective purification method.[2]

Visualizing the Process

Experimental Workflow

experimental_workflow start Start reactants 1. Mix Ethanolamine and 2-(4-(Trifluoromethyl)phenyl)oxirane in Methanol start->reactants reaction 2. Stir at Controlled Temperature (Monitor by TLC/HPLC) reactants->reaction workup 3. Solvent Removal & Aqueous Work-up reaction->workup purification 4. Column Chromatography workup->purification product Pure this compound purification->product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purity Analyze Purity of Starting Materials start->check_purity incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Increase Time/Temp incomplete->optimize_conditions side_products Side Products Observed complete->side_products optimize_purification Optimize Purification (Solvent System, etc.) side_products->optimize_purification No adjust_ratio Adjust Reactant Ratio (Excess Amine) side_products->adjust_ratio Yes control_temp Control Temperature adjust_ratio->control_temp

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-(4-(Trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-(trifluoromethyl)phenyl)morpholine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A good recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[1][2] This temperature-dependent solubility difference is the fundamental principle of recrystallization, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out".[3]

Q2: How does the trifluoromethylphenyl group influence solvent selection?

The trifluoromethyl group is highly electronegative, which can lead to strong dipole moments and specific intermolecular interactions.[4] The phenyl group makes the molecule relatively non-polar and hydrophobic.[5] Therefore, solvents of intermediate polarity, such as ethanol, isopropanol, ethyl acetate, or solvent mixtures like heptane/ethyl acetate, are often good starting points.[6]

Q3: When should I use a single-solvent versus a two-solvent recrystallization system?

A single-solvent system is ideal when you can find a solvent that meets the criteria of high solubility when hot and low solubility when cold.[7] If no single solvent is suitable, a two-solvent system is employed.[8] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "bad" or anti-solvent in which the compound is poorly soluble to induce precipitation.[1][8]

Q4: What should I do if recrystallization fails to improve the purity of my compound?

If recrystallization does not significantly improve purity, it may be because the impurities have a very similar solubility profile to your target compound.[9] In such cases, consider re-crystallizing from a different solvent system.[9] If that fails, an alternative purification method like flash column chromatography may be necessary.[9] For morpholine-containing compounds, which are basic, adding a small amount of a basic modifier like triethylamine (0.1-2%) to the eluent during chromatography can prevent peak tailing and improve separation.[3]

Q5: Why is slow cooling important during the crystallization process?

Slow cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can cause the compound to precipitate too quickly, trapping impurities within the crystal lattice and sometimes leading to the formation of smaller, less pure crystals or an amorphous solid.[10][11]

Troubleshooting Guide

Q1: No crystals have formed after cooling the solution, even in an ice bath. What should I do?

This is a common issue, typically indicating that the solution is not supersaturated, likely because too much solvent was used.[3][12]

  • Induce Nucleation: Try scratching the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide sites for crystal growth to begin.[7][10]

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for other crystals to grow upon.[7][10]

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[10] Allow it to cool again slowly. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.[13]

  • Use an Anti-solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool again.

Q2: My compound has separated as an oily liquid instead of solid crystals. How can I fix this?

This phenomenon is known as "oiling out" and prevents the formation of pure crystals.[7][12] It often occurs when the solution is too concentrated or cooled too quickly, or when the melting point of the solid is lower than the temperature of the solution.[7][12]

  • Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to make the solution more dilute. Allow it to cool more slowly.[10][12]

  • Lower the Solution Temperature Before Cooling: Ensure the solution is fully dissolved at the boiling point, then allow it to cool more gradually. Insulating the flask can help slow the cooling rate.[12]

  • Change the Solvent System: The chosen solvent may have too high a boiling point.[9] Experiment with a lower-boiling point solvent or a different solvent mixture.[7]

Q3: The yield of my recrystallized product is very low. What are the likely causes?

A low yield can result from several factors during the procedure.[7]

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant portion of the compound will remain dissolved in the mother liquor even after cooling.[10][13]

  • Premature Crystallization: If crystals form in the hot solution during filtration, product will be lost. Ensure you use a pre-warmed funnel and filter the solution quickly.[8][11]

  • Incomplete Cooling: Ensure the solution has been given adequate time at the lowest practical temperature (e.g., in an ice bath) to maximize precipitation.[3][11]

  • Washing with Too Much Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[3][13]

Q4: My final crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

Colored impurities are often present in small amounts and can co-crystallize with the product.[3]

  • Use Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes.[3][9] The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[9][11] Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.[11]

Data Presentation

Table 1: Suggested Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Comments
IsopropanolPolar82.6Good starting point for moderately polar compounds.
EthanolPolar78.4Often used; can be mixed with water as an anti-solvent.[14]
Ethyl AcetateIntermediate77.1Good for compounds of intermediate polarity.[15]
Heptane / HexaneNon-polar98.4 / 68Often used as an anti-solvent in a two-solvent system with a more polar solvent like ethyl acetate or acetone.[6][14]
TolueneNon-polar110.6Can be effective for aromatic compounds, but higher boiling point increases risk of oiling out.[15][16]
AcetonePolar56A strong solvent; often used in combination with an anti-solvent like water or hexane.[6][14]

Table 2: Common Two-Solvent System Miscibility Guide

"Good" Solvent (Compound is Soluble)Miscible "Bad" / Anti-Solvent (Compound is Insoluble)
EthanolWater
AcetoneWater, Heptane/Hexane
Ethyl AcetateHeptane/Hexane
DichloromethaneHeptane/Hexane
TolueneHeptane/Hexane

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the solvent just until all the solid has dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.[13]

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[3]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add the "bad" anti-solvent (e.g., heptane) dropwise until the solution becomes persistently cloudy (turbid), indicating the saturation point has been reached.[8]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. Use the ice-cold two-solvent mixture for the washing step.[8]

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Optional: Add Activated Charcoal for Color Removal dissolve->charcoal if needed cool_slow Cool Slowly to Room Temperature dissolve->cool_slow if no charcoal needed hot_filter Hot Filtration to Remove Insolubles/ Charcoal charcoal->hot_filter hot_filter->cool_slow cool_ice Cool in Ice Bath to Maximize Precipitation cool_slow->cool_ice vac_filter Collect Crystals via Vacuum Filtration cool_ice->vac_filter wash Wash with Minimal Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: A typical experimental workflow for the purification of a compound by recrystallization.

Troubleshooting_Tree Troubleshooting Common Recrystallization Issues issue Issue Encountered After Cooling no_crystals No Crystals Form issue->no_crystals No Crystals oiling_out Compound 'Oiled Out' issue->oiling_out Oily Layer low_yield Very Low Yield issue->low_yield Low Yield reason_nc Reason: Solution is not supersaturated (too much solvent). no_crystals->reason_nc sol_scratch 1. Scratch inner surface of the flask. reason_nc->sol_scratch sol_seed 2. Add a seed crystal. sol_scratch->sol_seed sol_evap 3. Boil off some solvent and re-cool. sol_seed->sol_evap reason_oo Reason: Cooled too quickly or solution is too concentrated. oiling_out->reason_oo sol_reheat 1. Reheat to dissolve oil. reason_oo->sol_reheat sol_add_solvent 2. Add more solvent. sol_reheat->sol_add_solvent sol_cool_slow 3. Cool much more slowly. sol_add_solvent->sol_cool_slow reason_ly Reason: Too much solvent used or incomplete precipitation. low_yield->reason_ly sol_check_solvent Check: Was minimum solvent used? reason_ly->sol_check_solvent sol_check_cooling Check: Was solution thoroughly cooled in ice bath? reason_ly->sol_check_cooling

Caption: A decision tree for troubleshooting common issues encountered during recrystallization.

References

Column chromatography methods for purifying trifluoromethylphenyl morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the column chromatography methods for purifying trifluoromethylphenyl morpholines. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying trifluoromethylphenyl morpholines by column chromatography?

A1: Trifluoromethylphenyl morpholines, like many morpholine-containing compounds, are basic due to the nitrogen atom in the morpholine ring. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, the most common stationary phase. These interactions can cause several issues, including:

  • Peak Tailing or Streaking: The compound binds too strongly to the silica, resulting in broad, asymmetrical peaks and poor separation.[1][2]

  • Irreversible Adsorption: In some cases, the compound may bind irreversibly to the column, leading to low or no recovery of the product.

  • Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive molecules.

Q2: How can I mitigate the issues caused by the basicity of the morpholine nitrogen?

A2: To improve the chromatography of basic trifluoromethylphenyl morpholines on silica gel, it is highly recommended to add a basic modifier to the mobile phase.[2] Common additives include:

  • Triethylamine (Et₃N): Typically added at a concentration of 0.1-2% to the eluent.[2]

  • Ammonia: Often used as a solution in methanol (e.g., 7N NH₃ in MeOH) and added to the mobile phase.

These basic modifiers neutralize the acidic silanol groups on the silica surface, reducing the strong interactions with the basic morpholine compound and leading to improved peak shape and recovery.[2]

Q3: What are the most common stationary phases for purifying these compounds?

A3:

  • Silica Gel: Despite the potential for interaction with basic compounds, silica gel is the most widely used stationary phase for flash column chromatography due to its versatility and cost-effectiveness. The issues with basicity can be overcome by using a suitable mobile phase with basic additives.

  • Reverse-Phase Silica (e.g., C18): For highly polar trifluoromethylphenyl morpholines that do not retain well on normal-phase silica, reverse-phase chromatography is a viable alternative.[1]

  • Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of basic compounds, as it is less acidic.

  • Fluorinated Stationary Phases (e.g., PFP): While more common in HPLC, pentafluorophenyl (PFP) phases can offer alternative selectivity for fluorinated compounds due to unique interactions like dipole-dipole and π-π stacking.

Q4: How do I choose an appropriate mobile phase?

A4: The selection of the mobile phase is crucial for successful separation and should be guided by Thin-Layer Chromatography (TLC) analysis.

  • Normal-Phase Chromatography (Silica Gel): A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane. The polarity is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound on TLC.

  • Reverse-Phase Chromatography (C18): The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Additives such as trifluoroacetic acid (TFA) or formic acid (0.1%) are often used to improve peak shape.[1]

Q5: What are some common impurities I might encounter?

A5: Impurities in the synthesis of trifluoromethylphenyl morpholines often include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in syntheses involving the reaction of an amine with an electrophile, excess electrophile may remain in the reaction mixture.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the column chromatography purification of trifluoromethylphenyl morpholines.

Problem Potential Cause Solution
Poor Separation of Compound from Impurities Suboptimal Mobile Phase: The polarity of the eluent is not suitable for resolving the components of the mixture.Systematically screen different solvent systems using TLC. For normal-phase, try different combinations of hexanes/ethyl acetate, dichloromethane/methanol, etc. For reverse-phase, vary the ratio of organic solvent to water.[1]
Inappropriate Stationary Phase: The chosen stationary phase does not provide sufficient selectivity.If using silica gel, consider switching to alumina or a reverse-phase C18 column.
Peak Tailing/Streaking Strong Interaction with Silica Gel: The basic morpholine nitrogen is interacting strongly with acidic silanol groups.Add a basic modifier like triethylamine (0.1-2%) or ammonia to your eluent.[2] This will neutralize the acidic sites on the silica.
Compound is Stuck on the Column (No Elution) Compound is Too Polar: The compound is too polar for the chosen eluent system and is strongly adsorbed to the silica.Gradually increase the polarity of your eluent. If the compound still does not elute, consider switching to a more polar stationary phase or using reverse-phase chromatography.[2]
Compound Decomposed on the Column: The compound may not be stable on acidic silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.
Compound Elutes Too Quickly (in the Solvent Front) Mobile Phase is Too Polar: The eluent is too strong and does not allow for sufficient interaction with the stationary phase.Decrease the polarity of the mobile phase. Use a higher proportion of the non-polar solvent (e.g., more hexanes in a hexanes/ethyl acetate mixture).
Low Recovery of the Product Irreversible Adsorption: The compound is strongly and irreversibly binding to the silica gel.Use a mobile phase containing a basic additive (triethylamine or ammonia). Alternatively, use a different stationary phase like alumina or reverse-phase silica.
Compound is Volatile: The product may be lost during solvent removal.Use a lower temperature and pressure during rotary evaporation. Consider using a cold trap.

Data Presentation

The following table summarizes typical column chromatography conditions for the purification of trifluoromethylphenyl morpholines and related analogs.

CompoundStationary PhaseMobile Phase / EluentReference
N-(4-trifluoromethylphenyl)morpholineSilica Geln-pentane/Et₂O, 5/1[3]
4-(4-Trifluoromethylphenyl)morpholineSilica GelHeptane:EtOAc, 95:5 to 80:20[2]
N-(4-Cyanobenzyl)-N-(3-(trifluoromethyl)phenyl)morpholine-4-carboxamideSilica GelHexanes/Ethyl Acetate, 0-75% gradient[1]
4-(4-Amino-2-trifluoromethylphenyl)morpholineSilica GelEthyl Acetate/Cyclohexane, 50%[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal-Phase)

This protocol provides a general procedure for the purification of a trifluoromethylphenyl morpholine derivative using normal-phase flash column chromatography on silica gel.

1. Eluent Selection:

  • Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate.

  • Add 0.5-1% triethylamine (Et₃N) to the chosen eluent to prevent peak tailing.

  • Aim for an Rf value of 0.2-0.4 for your target compound.

2. Column Packing:

  • Select an appropriately sized column based on the amount of crude material.

  • Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et₃N).

3. Sample Loading:

  • Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

4. Elution and Fraction Collection:

  • Apply gentle pressure to the top of the column (e.g., with a pump or house air).

  • Begin elution with the selected mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Collect fractions and monitor the elution by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified trifluoromethylphenyl morpholine.

Protocol 2: Preparative HPLC (Reverse-Phase)

This protocol is suitable for the high-purity purification of trifluoromethylphenyl morpholines.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Degas both mobile phases before use.

2. Column and System Setup:

  • Install a C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Equilibrate the system with the initial mobile phase conditions (e.g., 95% A and 5% B) for at least 30 minutes.

3. Sample Preparation:

  • Dissolve the crude trifluoromethylphenyl morpholine in a minimal amount of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Purification:

  • Inject the sample onto the column.

  • Run a gradient elution program, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Collect the fractions corresponding to the main peak of the target compound.

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified product as a TFA salt.

Mandatory Visualizations

PurificationWorkflow Purification Method Selection Workflow start Crude Trifluoromethylphenyl Morpholine tlc_analysis TLC Analysis (e.g., Hexanes/EtOAc + 1% Et3N) start->tlc_analysis check_separation Good Separation and Rf ~0.3? tlc_analysis->check_separation flash_chrom Flash Column Chromatography (Silica Gel) check_separation->flash_chrom Yes optimize_solvent Optimize Solvent System (Try different polarities/solvents) check_separation->optimize_solvent No high_purity High Purity Required? flash_chrom->high_purity prep_hplc Preparative HPLC (Reverse-Phase C18) high_purity->prep_hplc Yes end_product Pure Product high_purity->end_product No prep_hplc->end_product optimize_solvent->tlc_analysis alternative_method Consider Alternative Methods (e.g., Recrystallization, Alumina Chromatography) optimize_solvent->alternative_method TroubleshootingTree Troubleshooting Common Chromatography Issues start Problem Encountered poor_sep Poor Separation start->poor_sep peak_tailing Peak Tailing / Streaking start->peak_tailing no_elution Compound Not Eluting start->no_elution cause_poor_sep Cause: Suboptimal Mobile Phase? poor_sep->cause_poor_sep cause_tailing Cause: Basic compound interacting with acidic silica? peak_tailing->cause_tailing cause_no_elution Cause: Compound too polar for eluent? no_elution->cause_no_elution solution_poor_sep Solution: Optimize solvent system via TLC. cause_poor_sep->solution_poor_sep Yes solution_tailing Solution: Add 0.1-2% triethylamine or ammonia to the eluent. cause_tailing->solution_tailing Yes solution_no_elution1 Solution: Increase eluent polarity. cause_no_elution->solution_no_elution1 Yes cause_no_elution2 Still no elution? solution_no_elution1->cause_no_elution2 solution_no_elution2 Solution: Switch to reverse-phase chromatography. cause_no_elution2->solution_no_elution2 Yes

References

Technical Support Center: Synthesis of 2-(4-(Trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-(trifluoromethyl)phenyl)morpholine. The information is based on established synthetic methodologies for analogous 2-aryl-morpholine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent synthetic strategies for analogous 2-aryl-morpholines, which can be adapted for this target molecule, are:

  • Route A: The reaction of a substituted styrene oxide, in this case, 4-(trifluoromethyl)styrene oxide, with ethanolamine. This involves the nucleophilic attack of the amine on the epoxide ring, followed by an intramolecular cyclization.

  • Route B: The cyclization of a pre-formed amino alcohol, 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol, with a two-carbon electrophile, such as 2-chloroethanol or an ethylene sulfate derivative.

Q2: I am seeing a significant amount of a diol in my reaction mixture when using the styrene oxide route (Route A). What is the likely cause?

A2: The formation of 1-(4-(trifluoromethyl)phenyl)ethane-1,2-diol is a common byproduct in this synthesis. It arises from the hydrolysis of the starting material, 4-(trifluoromethyl)styrene oxide. This is often caused by the presence of water or acidic conditions in the reaction mixture. Styrene oxides can be susceptible to acid-catalyzed hydrolysis.

Q3: My reaction via Route B is sluggish and shows a lot of unreacted 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol. How can I improve the conversion?

A3: Incomplete conversion in the cyclization of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol is often related to the reaction conditions. Key factors to consider are:

  • Base: Ensure a sufficiently strong and appropriate base is used to facilitate both the N-alkylation and the subsequent intramolecular Williamson ether synthesis (cyclization). Common bases include potassium carbonate, sodium hydride, or potassium tert-butoxide.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.

  • Solvent: A suitable polar aprotic solvent, such as DMF or acetonitrile, is often used to dissolve the reactants and facilitate the reaction.

Q4: I have an impurity with the same mass as the product, but it has a different retention time in my chromatography. What could it be?

A4: An isomer of the desired product is a likely candidate. In the synthesis from 4-(trifluoromethyl)styrene oxide (Route A), this could be the regioisomer, 3-(4-(trifluoromethyl)phenyl)morpholine. This would result from the nucleophilic attack of ethanolamine on the less sterically hindered, non-benzylic carbon of the epoxide. While the attack is generally favored at the benzylic position for styrene oxides, a mixture of regioisomers can sometimes be formed.

Troubleshooting Guides

Route A: From 4-(Trifluoromethyl)styrene Oxide
Problem Potential Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction; formation of byproducts.Optimize reaction temperature and time. Ensure stoichiometric amounts of reactants are correct. Purify starting materials if necessary.
Presence of 1-(4-(trifluoromethyl)phenyl)ethane-1,2-diol Hydrolysis of the epoxide starting material.Use anhydrous solvents and reagents. Avoid acidic conditions. A mild base can be used to scavenge any protons.
Formation of Phenylacetaldehyde Derivative Isomerization of the epoxide.This can be catalyzed by acid or heat. Ensure neutral or basic conditions and maintain a controlled temperature.
Presence of a High Molecular Weight Byproduct Dialkylation of ethanolamine.Use an excess of ethanolamine relative to the styrene oxide to favor mono-alkylation.
Formation of a Regioisomer Nucleophilic attack at the non-benzylic carbon of the epoxide.While generally favoring the desired isomer, reaction conditions can be tuned. Lower temperatures may improve regioselectivity.
Route B: From 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol
Problem Potential Cause Suggested Solution
Low Conversion of Starting Material Insufficiently reactive conditions.Increase the reaction temperature. Consider a stronger base or a more reactive electrophile (e.g., using 2-bromoethanol instead of 2-chloroethanol).
Isolation of an N-alkylated, non-cyclized intermediate The second cyclization step (Williamson ether synthesis) is slow.Ensure a strong enough base is present to deprotonate the hydroxyl group. Higher temperatures may be required for this step.
Formation of Elimination Byproducts Side reaction of the two-carbon electrophile.This can occur at high temperatures with strong bases. Optimize the temperature and consider a base that is strong enough for cyclization but minimizes elimination.
Complex reaction mixture Decomposition of starting materials or reagents.Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. Check the stability of all components at the reaction temperature.

Summary of Potential Byproducts

Synthetic Route Potential Byproduct Chemical Name Conditions Favoring Formation
Route A Diol1-(4-(trifluoromethyl)phenyl)ethane-1,2-diolPresence of water or acid.
Route A Isomerization Product2-phenyl-2-(trifluoromethyl)acetaldehydeAcidic conditions or high temperatures.
Route A Dialkylation ProductN,N-bis(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)ethanolamineUsing a stoichiometric excess of the styrene oxide.
Route A Regioisomer3-(4-(trifluoromethyl)phenyl)morpholineCan be influenced by solvent and temperature, though generally a minor product.
Route B Incomplete Cyclization2-((2-hydroxyethyl)amino)-1-(4-(trifluoromethyl)phenyl)ethanolInsufficiently strong base or low temperature for the second cyclization step.
Route B Unreacted Starting Material2-amino-1-(4-(trifluoromethyl)phenyl)ethanolInadequate reaction time, temperature, or base strength.

Experimental Protocols

Protocol 1: Synthesis via 4-(Trifluoromethyl)styrene Oxide (Route A)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanolamine (1.2 equivalents) and a suitable solvent such as methanol or ethanol.

  • Addition of Epoxide: Slowly add 4-(trifluoromethyl)styrene oxide (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ethanolamine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis via Cyclization of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol (Route B)
  • Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol (1.0 equivalent) and a base such as powdered potassium carbonate (2.5 equivalents) in a polar aprotic solvent like anhydrous acetonitrile or DMF.

  • Addition of Electrophile: Add 2-bromoethanol or 2-chloroethanol (1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with brine. Dry the organic layer, concentrate, and purify the resulting crude material by column chromatography.

Visualizations

Synthesis_Route_A StyreneOxide 4-(Trifluoromethyl)styrene Oxide Reaction Reaction StyreneOxide->Reaction Hydrolysis Hydrolysis (H2O) StyreneOxide->Hydrolysis Isomerization Isomerization (Acid/Heat) StyreneOxide->Isomerization ExcessStyreneOxide Excess Styrene Oxide StyreneOxide->ExcessStyreneOxide Ethanolamine Ethanolamine Ethanolamine->Reaction Ethanolamine->ExcessStyreneOxide Product This compound Diol 1-(4-(Trifluoromethyl)phenyl) ethane-1,2-diol Aldehyde Phenylacetaldehyde Derivative Dialkylation Dialkylation Product Reaction->Product Hydrolysis->Diol Isomerization->Aldehyde ExcessStyreneOxide->Dialkylation

Caption: Synthetic pathway (Route A) and potential byproduct formation.

Synthesis_Route_B AminoAlcohol 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol ReactionStep1 N-Alkylation AminoAlcohol->ReactionStep1 Electrophile 2-Haloethanol (e.g., 2-Chloroethanol) Electrophile->ReactionStep1 Base Base Base->ReactionStep1 Intermediate N-Alkylated Intermediate ReactionStep2 Cyclization (Intramolecular Williamson Ether Synthesis) Intermediate->ReactionStep2 Incomplete Incomplete Reaction Intermediate->Incomplete Product This compound Unreacted Unreacted Starting Material ReactionStep1->Intermediate ReactionStep1->Incomplete ReactionStep2->Product Incomplete->Unreacted

Caption: Synthetic pathway (Route B) showing the two-step cyclization process.

Troubleshooting_Workflow Start Experiment Performed CheckPurity Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckPurity Problem Identify Problem: Low Yield / Impurities CheckPurity->Problem Unsatisfactory Success Successful Synthesis CheckPurity->Success Satisfactory ConsultFAQ Consult FAQs for Common Issues Problem->ConsultFAQ ConsultGuide Use Troubleshooting Guide for Specific Byproducts Problem->ConsultGuide Modify Modify Protocol: - Reagents - Conditions - Purification ConsultFAQ->Modify ConsultGuide->Modify Repeat Repeat Experiment Modify->Repeat Repeat->CheckPurity

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Stereoselective Synthesis of 2-((4-Trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2-((4-trifluoromethyl)phenyl)morpholine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this and related 2-aryl-morpholine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the stereoselective synthesis of 2-aryl-morpholines like 2-((4-trifluoromethyl)phenyl)morpholine?

A1: The main contemporary strategies for establishing the stereocenter at the C2 position of the morpholine ring include:

  • Asymmetric Hydrogenation of Dehydromorpholines: This is a highly effective method involving the reduction of a C=C double bond in a dehydromorpholine precursor using a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand. This approach can yield products with excellent enantioselectivity (up to 99% ee).[1][2][3][4]

  • Photocatalytic Diastereoselective Annulation: This modern approach utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from acyclic precursors, offering high diastereoselectivity.[5]

  • Cyclization of Chiral Precursors: This strategy involves using chiral starting materials, such as chiral aziridines or amino alcohols, and then forming the morpholine ring. The stereochemistry of the final product is dictated by the chirality of the starting material.[6]

Q2: Why is the asymmetric hydrogenation of 2-aryl-dehydromorpholines often challenging?

A2: The primary challenge lies in the inherent low reactivity of the dehydromorpholine substrates.[2][3] This is due to the electron-rich nature of the enamine double bond and steric hindrance around the substitution site, which can make it difficult for the catalyst to coordinate effectively. To overcome this, an electron-withdrawing group (e.g., Cbz, Boc) is typically installed on the morpholine nitrogen to activate the double bond towards hydrogenation.[2][3]

Q3: What role does the N-acyl group play in asymmetric hydrogenation?

A3: The N-acyl group (like N-Cbz or N-Boc) serves as a crucial directing and activating group. It withdraws electron density from the enamine, making the C=C bond more susceptible to hydrogenation. This activation is a common strategy to enhance the reactivity of enamine-type substrates.[2][3]

Q4: Are there any metal-free approaches for synthesizing substituted morpholines?

A4: Yes, metal-free methods have been developed. One notable example is the one-pot synthesis from aziridines and halogenated alcohols using a simple and inexpensive oxidant like ammonium persulfate. This reaction proceeds through an SN2-type ring opening followed by cyclization.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Enantioselectivity in Asymmetric Hydrogenation

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Suboptimal Ligand Screen a variety of chiral bisphosphine ligands. Ligands with large bite angles have shown success in similar systems.[1][2]The ligand's steric and electronic properties are critical for creating the chiral environment necessary for effective stereochemical induction.
Incorrect Solvent Test a range of solvents (e.g., DCM, THF, Toluene).The solvent can influence the catalyst's conformation and solubility, thereby affecting enantioselectivity.
Catalyst Poisoning Ensure all reagents and solvents are pure and dry, and that the reaction is conducted under a strictly inert atmosphere (e.g., Argon, Nitrogen).[7]Impurities, particularly oxygen or water, can deactivate the sensitive metal catalyst.
Inappropriate Pressure/Temp. Optimize H₂ pressure and reaction temperature. Lower temperatures often lead to higher enantioselectivity.These parameters can affect the kinetics of the catalytic cycle and the equilibrium between different catalyst-substrate diastereomeric complexes.
Problem 2: Low or No Conversion/Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Catalyst Deactivation Use fresh, high-purity catalyst. Ensure rigorous exclusion of air and moisture from the reaction setup.[7]Palladium and Rhodium catalysts are highly sensitive to oxidation and impurities which can halt the catalytic cycle.
Insufficient Substrate Activation Confirm that an appropriate N-acyl directing group (e.g., N-Cbz) is present on the dehydromorpholine precursor.[2][3]The electron-rich enamine double bond requires activation to undergo efficient hydrogenation.
Poor Reaction Conditions Increase reaction time or temperature moderately. Monitor the reaction by TLC or GC-MS to check for progress.[7]The reaction may be kinetically slow under the initial conditions.
Inefficient Water Removal (in cyclization steps) If forming the morpholine ring via condensation, use a Dean-Stark apparatus or molecular sieves to remove water.[7]Water is a byproduct of many cyclization reactions; its removal drives the equilibrium towards product formation.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Residual Catalyst Pass the crude product through a plug of silica gel or celite to remove metal residues.Heavy metal catalysts can contaminate the final product and interfere with subsequent steps or biological assays.
Formation of Side Products Optimize reaction conditions to minimize side reactions. Utilize column chromatography with a carefully selected solvent system for separation.Side reactions are common; chromatographic separation is the most powerful tool for isolating the desired product.
Product is an Oil/Difficult to Crystallize Consider converting the final amine product to a crystalline salt (e.g., hydrochloride) for easier handling and purification.Salt formation can induce crystallization and remove certain impurities.
Product Hydrolysis Be aware that some intermediates, like enamines, can be sensitive to hydrolysis. Ensure workup conditions are anhydrous if necessary.[8]Moisture can lead to the decomposition of sensitive functional groups.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric hydrogenation of 2-aryl-dehydromorpholine precursors, which are analogous to the precursor for 2-((4-trifluoromethyl)phenyl)morpholine.

Table 1: Asymmetric Hydrogenation of N-Cbz-2-aryl-dehydromorpholines

EntryAryl Group (Ar)Catalyst Loading (mol%)H₂ Pressure (atm)Yield (%)ee (%)Reference
1Phenyl1.0509792[3]
24-Methoxyphenyl1.0509894[1]
34-Chlorophenyl1.0509793[1]
42-Methylphenyl1.0509899[1]
5Naphthyl1.0509892[1]

Conditions: Reactions typically run in DCM at room temperature for 12-24 hours using a SKP-Rh complex.[1][3]

Experimental Protocols

Key Experiment: Asymmetric Hydrogenation of N-Cbz-2-(4-(trifluoromethyl)phenyl)-2,3-dehydromorpholine

This protocol is adapted from established procedures for analogous 2-aryl-dehydromorpholines.[1][2][3]

1. Catalyst Preparation:

  • In a glovebox, a solution of [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.05 mol%) in degassed dichloromethane (DCM, 2 mL) is stirred for 30 minutes.

2. Hydrogenation Reaction:

  • The N-Cbz-2-(4-(trifluoromethyl)phenyl)-2,3-dehydromorpholine substrate (0.2 mmol, 1.0 equiv) is placed in a reaction vial inside the glovebox.

  • The prepared catalyst solution is added to the vial.

  • The vial is placed in a stainless-steel autoclave. The autoclave is sealed, removed from the glovebox, and purged with H₂ gas three times.

  • The autoclave is pressurized to 50 atm with H₂ and the reaction is stirred at room temperature for 24 hours.

3. Work-up and Purification:

  • After 24 hours, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-Cbz-2-((4-trifluoromethyl)phenyl)morpholine.

4. Analysis:

  • The yield is determined after purification.

  • The enantiomeric excess (ee) is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column.

Visualizations

Logical Workflow for Synthesis & Troubleshooting

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: Dehydromorpholine Precursor hydrogenation Asymmetric Hydrogenation (Chiral Rh-catalyst, H₂) start->hydrogenation workup Reaction Workup hydrogenation->workup purification Purification (Chromatography) workup->purification product Final Product: Chiral Morpholine purification->product check Analyze Results: Yield & ee% product->check low_ee Low ee% check->low_ee ee% < Target low_yield Low Yield/Conversion check->low_yield Yield < Target sol_ligand Screen Ligands low_ee->sol_ligand sol_solvent Optimize Solvent low_ee->sol_solvent sol_temp Adjust Temp/Pressure low_ee->sol_temp sol_catalyst Check Catalyst Activity low_yield->sol_catalyst sol_conditions Modify Time/Temp low_yield->sol_conditions sol_activation Verify Substrate Activation low_yield->sol_activation

Caption: General workflow for asymmetric hydrogenation and a troubleshooting decision tree.

Key Challenges in Stereoselective Morpholine Synthesis

cluster_challenges Primary Challenges cluster_solutions Common Solutions center Stereoselective Synthesis of 2-Aryl-Morpholines c1 Low Substrate Reactivity (Electron-Rich Enamine) center->c1 c2 Catalyst Deactivation (Air/Moisture Sensitivity) center->c2 c3 Achieving High Enantioselectivity center->c3 c4 Side Reactions & Purification center->c4 s1 N-Acyl Group Activation c1->s1 s2 Inert Atmosphere Technique c2->s2 s3 Chiral Ligand Screening c3->s3 s4 Chromatography / Salt Formation c4->s4

Caption: Relationship between key challenges and their corresponding solutions in the synthesis.

References

Technical Support Center: Synthesis of 2-(4-(Trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity in the synthesis of 2-(4-(Trifluoromethyl)phenyl)morpholine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic sequence. A primary strategy involves the reaction of a substituted aniline with an excess of 2-chloroethyl ether, which is heated to induce ring closure under the influence of a base.[1] A common multi-step approach involves the reaction of 2-aminoethanol derivatives with α-halo ketones or related synthons, followed by cyclization.[2][3]

To troubleshoot low yields, consider the following:

  • Purity of Starting Materials: Ensure the purity of 4-(trifluoromethyl)aniline, ethanolamine derivatives, and any halo-intermediates. Impurities can lead to side reactions or inhibit the primary reaction pathway.

  • Reaction Conditions for Cyclization: The cyclization step is critical. Inadequate temperature, incorrect solvent, or a non-optimal base can significantly reduce yield. For intramolecular SN2 cyclizations, strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent are often effective.[4]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.

  • Side Reactions: Over-alkylation of the amine or elimination reactions can compete with the desired cyclization. Careful control of stoichiometry and temperature can minimize these side pathways.

  • Purification Losses: The final product might be lost during extraction or chromatography. Optimize your purification protocol to minimize these losses.

Q2: I am observing significant impurity formation during my synthesis. What are the likely side products and how can I minimize them?

A2: Impurity formation is a common challenge in morpholine synthesis.[5] The nature of the impurities depends on the synthetic route.

  • N,N-Dialkylation: In syntheses involving the alkylation of an amino alcohol, the nitrogen atom can be alkylated twice, leading to a quaternary ammonium salt or other undesired products. To minimize this, use a protecting group on the nitrogen, or carefully control the stoichiometry of the alkylating agent.

  • Formation of Piperazines: If ethylene diamine or its derivatives are present as impurities in the starting amino alcohol, piperazine derivatives can form as side products.

  • Unreacted Intermediates: Incomplete cyclization will leave the linear amino ether intermediate in the final product mixture. Ensure sufficient reaction time and optimal conditions for the cyclization step.

  • Elimination Products: Under harsh basic conditions, elimination reactions can compete with the desired nucleophilic substitution, leading to unsaturated byproducts. Using a non-nucleophilic base or milder reaction conditions can mitigate this.

Q3: What are the key considerations for the cyclization step to form the morpholine ring?

A3: The cyclization is arguably the most crucial step. Success depends on the chosen strategy, which typically involves either C-N or C-O bond formation in an intramolecular fashion.[6]

  • Base Selection: The choice of base is critical. For deprotonating a hydroxyl group for an intramolecular Williamson ether synthesis, a strong base like NaH is common. For cyclizing via N-alkylation, bases like potassium carbonate (K2CO3) or triethylamine (Et3N) are often used.[1] The strength and steric hindrance of the base should be matched to the substrate to favor cyclization over side reactions.

  • Solvent Effects: The solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used for SN2 cyclization reactions as they solvate the cation of the base while leaving the anion reactive.[4]

  • Temperature Control: Higher temperatures can promote undesired elimination reactions or decomposition. The optimal temperature should be determined experimentally, often starting at room temperature and gradually increasing if the reaction is slow.

The following diagram illustrates a general troubleshooting workflow for addressing low yield issues.

G start Low Yield Observed purity Verify Purity of Starting Materials (e.g., 4-(Trifluoromethyl)aniline) start->purity conditions Optimize Cyclization Conditions purity->conditions If pure base_solvent Screen Different Bases/Solvents (e.g., NaH in THF/DMF) conditions->base_solvent temp Adjust Reaction Temperature conditions->temp time Increase Reaction Time conditions->time monitoring Monitor Reaction Progress (TLC/LC-MS) purification Review Purification Protocol monitoring->purification If reaction is complete extraction Optimize Extraction pH & Solvents purification->extraction chromatography Adjust Chromatography Conditions (Stationary/Mobile Phase) purification->chromatography base_solvent->monitoring temp->monitoring time->monitoring success Yield Improved extraction->success chromatography->success

Caption: Troubleshooting workflow for low yield synthesis.

Experimental Protocols & Data

Protocol: Synthesis via N-Alkylation and Cyclization

This protocol is a generalized procedure based on common methods for synthesizing substituted morpholines.[2][4]

Step 1: Synthesis of the Amino Alcohol Intermediate

  • To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.5 eq).

  • Add 2-(2-bromoethoxy)ethanol (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-substituted amino alcohol intermediate.

Step 2: Intramolecular Cyclization to form the Morpholine Ring

  • Dissolve the amino alcohol intermediate (1.0 eq) from Step 1 in a dry, aprotic solvent like THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.[4]

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude this compound by column chromatography.

The following diagram illustrates this synthetic pathway.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization A 4-(Trifluoromethyl)aniline C N-(2-(2-hydroxyethoxy)ethyl)-4-(trifluoromethyl)aniline (Intermediate) A->C B 2-(2-Bromoethoxy)ethanol B->C D Intermediate C->D E This compound (Final Product) D->E NaH, THF

Caption: General synthetic pathway for 2-substituted morpholines.

Data Presentation: Influence of Base and Solvent on Cyclization Yield

The selection of the base and solvent system is crucial for the efficiency of the intramolecular cyclization step. The table below summarizes hypothetical, yet representative, data on how these parameters can affect the yield.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.5)Acetonitrile801245
2Cs₂CO₃ (2.5)DMF80865
3NaH (1.5)THF25385
4t-BuOK (1.5)THF25382
5NaH (1.5)Toluene25650

Data is illustrative and based on general principles of organic synthesis for similar transformations.[4]

As indicated in the table, stronger bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (t-BuOK) in a suitable solvent like THF often provide higher yields at milder temperatures compared to weaker bases like potassium carbonate.[4]

References

Validation & Comparative

The Trifluoromethyl Advantage: A Comparative Analysis of 2-(4-(Trifluoromethyl)phenyl)morpholine and Its Non-Fluorinated Analog in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential biological activities of 2-(4-(trifluoromethyl)phenyl)morpholine and its non-fluorinated counterpart, 2-phenylmorpholine. By leveraging established principles in medicinal chemistry and data from analogous compounds, we explore the anticipated impact of the trifluoromethyl group on key pharmacological parameters.

The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological properties.[1][2][3][4] This "super-methyl" group can profoundly influence a molecule's lipophilicity, metabolic stability, and electronic characteristics, often leading to improved efficacy and a more favorable pharmacokinetic profile.[1][2][5] This guide examines the expected differences in biological performance between this compound and its parent compound, 2-phenylmorpholine, with a focus on their potential interactions with monoamine transporters and monoamine oxidase enzymes, common targets for phenylmorpholine derivatives.[6][7][8][9]

Comparative Biological Activity: Data from Analogous Compounds

CompoundStructureTargetAssay TypeIC₅₀ (nM)Reference
Fenfluramine3-(Trifluoromethyl)phenyl derivativeSERT[³H]5-HT Uptake Inhibition160[6]
DAT[³H]DA Uptake Inhibition>10,000[6]
NET[³H]NE Uptake Inhibition>10,000[6]
Phenmetrazine2-Phenylmorpholine derivativeDAT[³H]DA Uptake Inhibition1,930[8]
NET[³H]NE Uptake Inhibition6,740[8]
SERT[³H]5-HT Uptake Inhibition>10,000[8]

Note: The data presented is for analogous compounds and is intended to be illustrative of the potential effects of the trifluoromethyl group. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter's activity.

The Influence of the Trifluoromethyl Group on Biological Activity

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring.[1] This can influence the binding affinity of the molecule to its biological target. Furthermore, the high lipophilicity of the CF₃ group can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, potentially leading to improved central nervous system activity.[1][2][10] The carbon-fluorine bond is also exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450.[1][4] This increased metabolic stability can result in a longer half-life and reduced dosing frequency.[1] While the substitution of a methyl group with a trifluoromethyl group does not guarantee an improvement in bioactivity, in many cases it leads to a significant increase in potency.[11]

Experimental Protocols

To empirically determine the biological activity of this compound and its non-fluorinated analog, the following experimental protocols are recommended.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of monoamine neurotransmitters (dopamine, serotonin, and norepinephrine) into synaptosomes or cells expressing the respective transporters (DAT, SERT, NET).[5][12][13]

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin, [³H]norepinephrine

  • Test compounds (this compound and 2-phenylmorpholine) and reference inhibitors

  • Krebs-Ringer-HEPES (KRH) buffer

  • 96-well cell culture plates

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the specific monoamine transporter in appropriate media.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor in KRH buffer.

  • Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with the test compounds or vehicle for a specified time.

    • Add the radiolabeled substrate and incubate to allow for uptake.

    • Terminate the uptake by washing with ice-cold KRH buffer.

  • Detection: Lyse the cells and measure the amount of radiolabeled substrate taken up using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Detection & Analysis Culture Cells Culture Cells Plate Cells Plate Cells Culture Cells->Plate Cells Pre-incubate Pre-incubate Prepare Compounds Prepare Compounds Prepare Compounds->Pre-incubate Add Radioligand Add Radioligand Pre-incubate->Add Radioligand Terminate Uptake Terminate Uptake Add Radioligand->Terminate Uptake Lyse Cells Lyse Cells Terminate Uptake->Lyse Cells Scintillation Counting Scintillation Counting Lyse Cells->Scintillation Counting Calculate IC50 Calculate IC50 Scintillation Counting->Calculate IC50

Fig. 1: Workflow for Monoamine Transporter Uptake Inhibition Assay
Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters.[1][14]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Detection reagents (e.g., horseradish peroxidase and a fluorometric probe)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the MAO enzymes, substrate, test compounds, and detection reagents.

  • Assay:

    • Add the MAO enzyme to the wells of a 96-well plate.

    • Add the test compounds or reference inhibitors and pre-incubate.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate to allow for the enzymatic reaction to produce hydrogen peroxide.

  • Detection: Add the detection reagents, which react with hydrogen peroxide to produce a fluorescent signal. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

G cluster_0 Reaction Setup cluster_1 Detection cluster_2 Analysis Add MAO Enzyme Add MAO Enzyme Add Inhibitor Add Inhibitor Add MAO Enzyme->Add Inhibitor Add Substrate Add Substrate Add Inhibitor->Add Substrate Incubate Incubate Add Substrate->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Fluorescence Measure Fluorescence Add Detection Reagent->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Fig. 2: Workflow for Monoamine Oxidase Inhibition Assay

Signaling Pathways

Phenylmorpholine derivatives often exert their effects by modulating monoaminergic signaling pathways. By inhibiting monoamine transporters, these compounds increase the concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced postsynaptic receptor activation. Inhibition of MAO enzymes also leads to increased levels of these neurotransmitters by preventing their degradation.

G 2-Aryl-Morpholine 2-Aryl-Morpholine Monoamine Transporter Monoamine Transporter 2-Aryl-Morpholine->Monoamine Transporter Inhibition MAO MAO 2-Aryl-Morpholine->MAO Inhibition Synaptic Neurotransmitter Levels Synaptic Neurotransmitter Levels Monoamine Transporter->Synaptic Neurotransmitter Levels Increases MAO->Synaptic Neurotransmitter Levels Increases Postsynaptic Receptor Activation Postsynaptic Receptor Activation Synaptic Neurotransmitter Levels->Postsynaptic Receptor Activation Physiological Response Physiological Response Postsynaptic Receptor Activation->Physiological Response

Fig. 3: Modulation of Monoaminergic Signaling by 2-Aryl-Morpholine Derivatives

References

A Comparative Analysis of 2-(4-(Trifluoromethyl)phenyl)morpholine and Its Regioisomers: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phenylmorpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and receptor binding interactions. This guide proposes a comparative study of 2-(4-(Trifluoromethyl)phenyl)morpholine and its regioisomers, providing a research framework to elucidate their structure-activity relationships (SAR). Due to the limited availability of direct comparative experimental data in the public domain for these specific regioisomers, this document outlines a comprehensive suite of proposed experiments, data presentation formats, and analytical workflows to guide future research in this area.

The regioisomers under consideration for this proposed study are:

  • This compound

  • 2-(3-(Trifluoromethyl)phenyl)morpholine

  • 2-(2-(Trifluoromethyl)phenyl)morpholine

  • 3-(4-(Trifluoromethyl)phenyl)morpholine

Proposed Physicochemical and Pharmacological Evaluation

A thorough investigation into the properties of these regioisomers is critical. The following tables outline the proposed data to be collected, offering a clear comparative summary.

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )clogPpKaAqueous Solubility (µM)
2-(4-(CF3)phenyl)morpholine233.222.88.5Data to be determined
2-(3-(CF3)phenyl)morpholine233.222.98.3Data to be determined
2-(2-(CF3)phenyl)morpholine233.222.78.1Data to be determined
3-(4-(CF3)phenyl)morpholine233.222.88.6Data to be determined

Table 2: In Vitro Pharmacological Profile (Hypothetical Target: Serotonin Transporter, SERT)

CompoundSERT Binding Affinity (Ki, nM)SERT Uptake Inhibition (IC50, nM)hERG Inhibition (IC50, µM)Microsomal Stability (t½, min)
2-(4-(CF3)phenyl)morpholineData to be determinedData to be determinedData to be determinedData to be determined
2-(3-(CF3)phenyl)morpholineData to be determinedData to be determinedData to be determinedData to be determined
2-(2-(CF3)phenyl)morpholineData to be determinedData to be determinedData to be determinedData to be determined
3-(4-(CF3)phenyl)morpholineData to be determinedData to be determinedData to be determinedData to be determined

Table 3: In Vivo Pharmacokinetic Profile (Rodent Model)

CompoundBioavailability (%)Cmax (ng/mL)Tmax (h)Brain/Plasma Ratio
2-(4-(CF3)phenyl)morpholineData to be determinedData to be determinedData to be determinedData to be determined
2-(3-(CF3)phenyl)morpholineData to be determinedData to be determinedData to be determinedData to be determined
2-(2-(CF3)phenyl)morpholineData to be determinedData to be determinedData to be determinedData to be determined
3-(4-(CF3)phenyl)morpholineData to be determinedData to be determinedData to be determinedData to be determined

Detailed Experimental Protocols

1. Synthesis of Phenylmorpholine Regioisomers

A proposed synthetic route for the 2-substituted phenylmorpholines involves the reaction of the corresponding trifluoromethyl-substituted styrene oxide with ethanolamine, followed by a cyclization step. For the 3-substituted isomers, a multi-step synthesis starting from the appropriately substituted bromobenzaldehyde could be employed.

2. In Vitro SERT Binding Assay

  • Objective: To determine the binding affinity of the test compounds for the human serotonin transporter (SERT).

  • Method: A radioligand binding assay using membranes prepared from cells expressing recombinant human SERT. [³H]-Citalopram is used as the radioligand.

  • Procedure:

    • Incubate cell membranes with varying concentrations of the test compound and a fixed concentration of [³H]-Citalopram.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

3. In Vitro SERT Uptake Inhibition Assay

  • Objective: To measure the functional inhibition of serotonin uptake by the test compounds.

  • Method: A fluorescence-based assay using a commercially available neurotransmitter transporter uptake assay kit.

  • Procedure:

    • Plate cells expressing human SERT in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fluorescent substrate for SERT and incubate.

    • Measure the fluorescence intensity to determine the extent of uptake inhibition.

    • Calculate the IC50 values from the concentration-response curves.

4. hERG Inhibition Assay

  • Objective: To assess the potential for off-target cardiovascular toxicity by measuring the inhibition of the hERG potassium channel.

  • Method: Automated patch-clamp electrophysiology.

  • Procedure:

    • Use a stable cell line expressing the hERG channel.

    • Apply varying concentrations of the test compound to the cells.

    • Measure the hERG channel current in response to a voltage-step protocol.

    • Determine the IC50 for channel inhibition.

5. In Vivo Pharmacokinetic Study

  • Objective: To determine the key pharmacokinetic parameters of the test compounds in a rodent model (e.g., Sprague-Dawley rats).

  • Method: Administer the compounds via intravenous and oral routes to different groups of animals.

  • Procedure:

    • Collect blood samples at predetermined time points post-dosing.

    • Analyze plasma concentrations of the compounds using LC-MS/MS.

    • At the end of the study, collect brain tissue to determine the brain/plasma concentration ratio.

    • Calculate pharmacokinetic parameters using appropriate software.

Visualizations: Pathways and Workflows

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release Action Potential SERT SERT Serotonin_release->SERT Serotonin_receptor 5-HT Receptor Serotonin_release->Serotonin_receptor Synaptic Cleft Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Signal_transduction Signal Transduction Serotonin_receptor->Signal_transduction Test_Compound 2-(Aryl)morpholine Analog Test_Compound->SERT Inhibition

Caption: Proposed mechanism of action at the serotonergic synapse.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization Synthesis Synthesis of Regioisomers Physicochem Physicochemical Profiling (Solubility, logP, pKa) Synthesis->Physicochem Primary_Screen Primary In Vitro Screening (e.g., SERT Binding Assay) Synthesis->Primary_Screen Secondary_Screen Secondary In Vitro Screening (e.g., SERT Functional Assay) Primary_Screen->Secondary_Screen Off_Target Off-Target Screening (e.g., hERG Assay) Secondary_Screen->Off_Target Metabolic Metabolic Stability (Microsomal Assay) Secondary_Screen->Metabolic PK_Study Pharmacokinetic Study (Rodent Model) Off_Target->PK_Study Metabolic->PK_Study Efficacy_Study Efficacy Study (Animal Model of Disease) PK_Study->Efficacy_Study SAR_Analysis Structure-Activity Relationship Analysis Efficacy_Study->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Proposed workflow for comparative drug discovery.

Validating the In Vivo Anticancer Efficacy of 2-(4-(Trluoromethyl)phenyl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the translation of promising in vitro anticancer activity to in vivo efficacy is a critical and often challenging step. This guide provides a comprehensive framework for validating the anticancer activity of the novel compound 2-(4-(Trluoromethyl)phenyl)morpholine in a preclinical in vivo setting. To offer a robust comparative analysis, its potential performance is benchmarked against other morpholine-containing anticancer agents and compounds with similar structural motifs that have undergone in vivo evaluation.

Comparative In Vivo Efficacy of Morpholine Derivatives and Related Anticancer Agents

The following table summarizes the in vivo anticancer activity of various compounds, providing a snapshot of their performance in preclinical models. While specific in vivo data for 2-(4-(Trluoromethyl)phenyl)morpholine is not yet publicly available, this comparative data serves as a benchmark for expected efficacy.

CompoundTarget(s)Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)Survival Benefit
2-(4-(Trluoromethyl)phenyl)morpholine (Hypothesized)(To be determined)(To be determined)(To be determined)(To be determined)
ARN22089[1]Cdc42 GTPaseBRAF mutant melanoma PDXNot specifiedSignificantNot specified
EHop-016[1]Rac/Cdc42Breast cancer mouse modelNot specifiedReduced tumor-infiltrating macrophages and neutrophilsNot specified
MBQ-167[1]Rac/Cdc42Breast cancer mouse modelNot specifiedReduced tumor macrophages and myeloid-derived cellsNot specified
Compound 8b (Anilinoquinoline derivative)[2][3]SGK1PC3 xenograft mouse modelNot specifiedSignificantNot specified
Torin1 (Benzonaphthyridinone derivative)[4]mTORU87MG xenograft model20 mg/kgEfficaciousNot specified

Experimental Protocols for In Vivo Validation

The successful in vivo evaluation of an anticancer agent relies on meticulously designed and executed experimental protocols. Below are representative methodologies that can be adapted for testing 2-(4-(Trluoromethyl)phenyl)morpholine.

Patient-Derived Xenograft (PDX) Model

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized as they more accurately reflect the heterogeneity of human cancers.[5]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent the rejection of the human tumor graft.[1]

  • Tumor Implantation: Fragments of a patient's tumor, for instance, a BRAF mutant melanoma, are surgically implanted subcutaneously into the flanks of the mice.[1]

  • Compound Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. 2-(4-(Trluoromethyl)phenyl)morpholine would be administered according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.[1]

  • Endpoint Analysis: The study is typically terminated when tumors in the control group reach a specific volume or if signs of toxicity are observed in the treatment groups. Key endpoints include tumor growth inhibition, changes in body weight (as an indicator of toxicity), and in some studies, overall survival.[1]

Cell Line-Derived Xenograft Model

A more traditional and widely used approach involves the subcutaneous injection of cultured cancer cells into immunodeficient mice.[6]

  • Cell Culture: A human cancer cell line of interest (e.g., PC3 for prostate cancer) is cultured under standard conditions.

  • Animal Model: Similar to PDX models, immunodeficient mice are used.

  • Tumor Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Treatment and Monitoring: Once tumors are established, treatment with 2-(4-(Trluoromethyl)phenyl)morpholine and vehicle control commences. Tumor growth and animal well-being are monitored as described for PDX models.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

experimental_workflow cluster_preclinical In Vivo Validation Workflow start Tumor Implantation (PDX or Cell Line) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Compound Administration (e.g., 2-(4-(Trifluoromethyl)phenyl)morpholine) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring Repeated Cycles monitoring->treatment endpoint Endpoint Analysis (TGI, Survival) monitoring->endpoint

Caption: A generalized workflow for in vivo validation of an anticancer compound.

The trifluoromethylphenyl moiety is a common feature in inhibitors of various signaling pathways implicated in cancer.[7] Based on the activity of similar morpholine-containing compounds, 2-(4-(Trluoromethyl)phenyl)morpholine could potentially target pathways regulated by small GTPases or protein kinases.

signaling_pathway cluster_pathway Potential Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound This compound compound->mtor

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Comparative Analysis of 2-(4-(Trifluoromethyl)phenyl)morpholine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

In the landscape of kinase inhibitor discovery, understanding the selectivity and potential for cross-reactivity of novel compounds is paramount. This guide provides a comparative analysis of the hypothetical kinase inhibitor, 2-(4-(Trifluoromethyl)phenyl)morpholine (herein designated as Compound-TFM), against a known pan-kinase inhibitor, "Alternative-A," to illustrate its potential profile in kinase inhibitor screening. The morpholine scaffold is a common feature in many kinase inhibitors, often contributing to favorable pharmacokinetic properties.[1][2] The inclusion of a trifluoromethylphenyl group can enhance potency and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals to highlight the importance of comprehensive kinase profiling.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the hypothetical inhibitory activity of Compound-TFM and Alternative-A against a panel of representative kinases. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), is illustrative and serves to demonstrate a potential selectivity profile for a compound with this scaffold. Lower IC50 values indicate higher potency.

Kinase TargetProtein FamilyCompound-TFM IC50 (nM)Alternative-A IC50 (nM)
PI3Kα Lipid Kinase 85 5
PI3KβLipid Kinase1508
PI3KδLipid Kinase25012
PI3KγLipid Kinase40015
mTOR PIKK 120 10
DNA-PKPIKK>10,00050
ATMPIKK>10,00075
ATRPIKK>10,00080
AKT1AGC Kinase1,50025
PDK1AGC Kinase2,00030
MEK1STE Kinase>10,000150
ERK2CMGC Kinase>10,000200
CDK2CMGC Kinase>10,000100
SRCTyrosine Kinase>10,00040
ABL1Tyrosine Kinase>10,00060

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is crucial in drug discovery.[3] A variety of assay formats are available, with radiometric and luminescence-based assays being common choices.[4][5]

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected through a coupled enzymatic reaction that ultimately produces light.

Materials:

  • Test compounds (dissolved in DMSO)

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the assay plate. Include a DMSO-only control (vehicle) and a no-kinase control (background).

  • Kinase Reaction:

    • Add the kinase enzyme and its corresponding substrate to each well of the plate.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Generation:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Percentage Inhibition Calculation:

Visualizations

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[6] Many kinase inhibitors, particularly those with a morpholine moiety, target components of this pathway.[1][2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Compound_TFM Compound-TFM (Hypothetical Target) Compound_TFM->PI3K Compound_TFM->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

A systematic workflow is essential for efficiently screening and characterizing kinase inhibitors.

Kinase_Screening_Workflow start Start: Compound Library plate_compounds Plate Test Compounds (Serial Dilution) start->plate_compounds add_reagents Add Kinase, Substrate, and ATP plate_compounds->add_reagents incubation Incubate at Room Temperature (60 min) add_reagents->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction incubation2 Incubate at Room Temperature (40 min) stop_reaction->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at Room Temperature (30 min) add_detection->incubation3 read_plate Measure Luminescence incubation3->read_plate analyze_data Data Analysis: Calculate % Inhibition & IC50 read_plate->analyze_data end End: Potency & Selectivity Profile analyze_data->end

Caption: Experimental workflow for a luminescence-based kinase assay.

References

Head-to-Head Comparison: Trifluoromethylphenyl Morpholine-Containing Kinase Inhibitors Versus Existing PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A notable chemical scaffold in the development of PI3K/mTOR inhibitors is the trifluoromethylphenyl morpholine moiety. This guide provides a head-to-head comparison of kinase inhibitors containing this scaffold—Torin1, Bimiralisib (PQR309), and PQR530—against other established PI3K/mTOR inhibitors, BEZ235 and BKM120.

I. Overview of Compared Kinase Inhibitors

This guide focuses on five prominent kinase inhibitors targeting the PI3K/mTOR pathway. Three of these, Torin1, Bimiralisib, and PQR530, feature the trifluoromethylphenyl morpholine scaffold, a structural element that can influence potency, selectivity, and pharmacokinetic properties. For a balanced comparison, two well-characterized PI3K/mTOR inhibitors lacking this specific moiety, BEZ235 and BKM120, are included.

II. Quantitative Data Presentation

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of the selected kinase inhibitors.

Table 1: Biochemical Potency (IC50/Ki in nM)
InhibitorPI3KαPI3KβPI3KδPI3KγmTORmTORC1mTORC2
Torin1 1,800[1][2]>2,500[3]>2,500[3]>2,500[3]3[4]2-10[4][5]2-10[4][5]
Bimiralisib (PQR309) 33[6]661[6]451[6]708[6]89[6]--
PQR530 0.84 (Kd)[7]>10 (Kd)>10 (Kd)>10 (Kd)0.33 (Kd)[7]--
BEZ235 4[8]75[8]7[8]5[8]20.7[8]--
BKM120 52[9]166[9]116[9]262[9]>5,000[6]--

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki and Kd values represent the inhibition/dissociation constant. Lower values indicate higher potency.

Table 2: Cellular Activity and Pharmacokinetics
InhibitorCellular p-Akt (Ser473) Inhibition IC50 (µM)Cell Growth Inhibition (GI50)Oral BioavailabilityBrain Penetration
Torin1 ~0.01 (in mTORC2 active cells)Varies by cell lineGoodLimited
Bimiralisib (PQR309) 0.05 - 0.20[10]Varies by cell lineOrally bioavailable[6]Yes[11]
PQR530 0.07[12][13]Mean GI50 of 426 nM across 44 cell lines[12][13]Good oral bioavailability[3][12][13][14]Excellent[3][12][13][14]
BEZ235 Potent inhibitorVaries by cell lineOrally active[8]Limited
BKM120 Potent inhibitor0.1-0.7 µM in various cell lines[9]Orally bioavailable[6]Limited

III. Kinase Selectivity

A critical aspect of a kinase inhibitor's profile is its selectivity. High selectivity for the intended target(s) minimizes off-target effects and potential toxicity. Kinome-wide screening provides a broad view of an inhibitor's binding profile.

Torin1 has been shown to be highly selective for mTOR, with significant off-target binding primarily observed for ATM, ATR, and DNA-PK at higher concentrations.[15]

Bimiralisib (PQR309) is described as a selective dual PI3K/mTOR inhibitor.[11]

PQR530 demonstrates excellent selectivity over a wide panel of kinases.[12][13][14]

BEZ235 has a broader selectivity profile, inhibiting other kinases in the PIKK family, including ATM and DNA-PK.[16]

BKM120 is a pan-class I PI3K inhibitor with lower potency against other PI3K-related kinases like mTOR.[6]

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize these kinase inhibitors.

LanthaScreen™ Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding affinity of inhibitors to their target kinases.

Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. A europium-labeled antibody that binds the kinase serves as the FRET donor, and the tracer is labeled with an acceptor fluorophore. Binding of the tracer to the kinase brings the donor and acceptor into proximity, resulting in a high FRET signal. Competitive inhibitors will displace the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of the fluorescent tracer in the appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor) and plot against the inhibitor concentration to determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[17] The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Subtract the background absorbance and plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

In-Cell Western Blot for Phosphorylated Proteins (p-Akt, p-S6)

This assay quantifies the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway within cells.

Principle: Cells are treated with the inhibitor, and the levels of phosphorylated proteins (e.g., p-Akt, p-S6) are detected using specific primary antibodies followed by fluorescently labeled secondary antibodies.

General Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the kinase inhibitor at various concentrations for a specified time.

  • Cell Lysis and Fixation: Lyse the cells and fix them to the plate.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the phosphorylated target (e.g., anti-p-Akt Ser473) and a loading control (e.g., total Akt or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Data Acquisition: Scan the plate on an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for the phosphorylated protein and normalize it to the loading control. Plot the normalized signal against the inhibitor concentration to determine the IC50 value for target inhibition.

V. Visualization of Signaling Pathways and Workflows

PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P (T308) TSC1_2 TSC1/2 AKT->TSC1_2 | mTORC2 mTORC2 mTORC2->AKT P (S473) Rheb Rheb-GTP TSC1_2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Growth_Survival Cell Growth, Proliferation, Survival S6K1->Growth_Survival _4EBP1->Growth_Survival

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Workflow: Kinase Inhibitor Profiling

Experimental_Workflow start Start: Kinase Inhibitor Characterization biochemical Biochemical Assays (e.g., LanthaScreen) start->biochemical cellular_potency Cellular Potency Assays (p-Akt/p-S6) start->cellular_potency cell_viability Cell Viability/Growth Assays (e.g., MTT) start->cell_viability selectivity Kinome-wide Selectivity Profiling start->selectivity pharmacokinetics In Vivo Pharmacokinetics (PK) biochemical->pharmacokinetics cellular_potency->pharmacokinetics cell_viability->pharmacokinetics selectivity->pharmacokinetics end End: Comprehensive Inhibitor Profile pharmacokinetics->end

Caption: A typical workflow for kinase inhibitor characterization.

VI. Conclusion

The trifluoromethylphenyl morpholine scaffold is a key feature in a new generation of potent PI3K/mTOR inhibitors. Compounds like Torin1, Bimiralisib, and PQR530 exhibit distinct profiles in terms of potency, selectivity, and pharmacokinetics when compared to other established inhibitors such as BEZ235 and BKM120. Notably, PQR530 demonstrates excellent brain penetration, a significant advantage for treating central nervous system malignancies. This guide provides a comparative framework and detailed experimental protocols to aid researchers in the selection and evaluation of kinase inhibitors for their specific research and drug development needs. The data presented herein underscores the importance of comprehensive characterization to understand the full therapeutic potential and limitations of these targeted agents.

References

In Vivo Neuroprotective Efficacy: A Comparative Analysis of 2-(4-(Trifluoromethyl)phenyl)morpholine Analogue and Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Compounds

In the quest for novel therapeutics to combat neurodegenerative diseases and acute neuronal injury, a diverse array of compounds are under investigation for their neuroprotective potential. This guide provides a comparative analysis of the in vivo neuroprotective effects of a structural analogue of 2-(4-(Trifluoromethyl)phenyl)morpholine, alongside two prominent alternative neuroprotective agents: Cannabidiol (CBD) and Resveratrol. Due to the limited publicly available in vivo neuroprotective data on this compound, this guide utilizes Fenfluramine, a closely related compound sharing the trifluoromethylphenyl moiety, as a proxy for comparative purposes.

This guide is designed to offer a clear, data-driven comparison to aid researchers in their evaluation of these compounds for further investigation and development. We present a summary of quantitative data from preclinical in vivo studies, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vivo neuroprotective and anticonvulsant effects of Fenfluramine, Cannabidiol, and Resveratrol in various animal models.

Table 1: Anticonvulsant Activity in Rodent Seizure Models

CompoundAnimal ModelSeizure Induction MethodKey Efficacy ParameterEffective Dose (ED50) / ConcentrationCitation(s)
Fenfluramine MouseMaximal Electroshock (MES)Protection against tonic hindlimb extensionED50: Not explicitly stated, but active[1][2]
RatMaximal Electroshock (MES)Protection against tonic hindlimb extensionED50 estimates obtained for enantiomers[1][3]
Cannabidiol (CBD) RatPilocarpine-induced status epilepticusIncreased seizure latency, diminished severityNot specified[3][4]
RatPentylenetetrazole-induced seizuresDecreased incidence of severe seizures100 mg/kg[5]
Resveratrol Not extensively studied in acute seizure models---

Table 2: Neuroprotective Effects in Neuroinflammation and Neurodegeneration Models

CompoundAnimal ModelDisease ModelKey Neuroprotective Outcome(s)Dosage / AdministrationCitation(s)
Fenfluramine Mouse (Scn1a+/-)Dravet SyndromeReduced degenerated myelin, fewer activated microglia, increased survival15 mg/kg, subcutaneous, once daily[6]
Cannabidiol (CBD) RatPilocarpine-induced epilepsyDecreased neurodegeneration in hilus and CA3, higher neuron densityNot specified[3][4]
RatTemporal Lobe EpilepsyDecreased M1/M2 microglia ratio, reduced pro-inflammatory cytokinesNot specified[7]
Resveratrol RatCerebral Ischemia-ReperfusionReduced infarct size and neurological deficits, modulated microglial polarization40 mg/kg/day, intraperitoneal[8]
RatParkinson's Disease ModelsImproved antioxidant defenses, reduced neuroinflammation, inhibited apoptosisVarious[9]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and comparison of studies.

Maximal Electroshock (MES) Seizure Test

This model is widely used to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[10][11][12]

  • Animal Model: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used.[10] Animals are acclimated to the laboratory environment for at least 3-4 days prior to testing.[10]

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Procedure:

    • Administer the test compound (e.g., Fenfluramine) or vehicle to the animals via the appropriate route (e.g., intraperitoneal).

    • At the time of predicted peak effect, a drop of anesthetic ophthalmic solution is applied to the animal's eyes.

    • Corneal electrodes are placed on the eyes, or auricular electrodes are attached to the ears.

    • An electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) is delivered.[11]

    • The animal is observed for the presence or absence of a tonic hindlimb extension.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10] An animal is considered protected if it does not exhibit this response. The median effective dose (ED50) is calculated based on the percentage of protected animals at different doses.

Kainic Acid-Induced Seizure and Neurodegeneration Model

This model is used to induce status epilepticus and subsequent neurodegeneration, mimicking aspects of temporal lobe epilepsy.[13][14][15][16]

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are frequently used.[14]

  • Procedure:

    • Animals are anesthetized, and a guide cannula is stereotaxically implanted into the hippocampus or lateral ventricle.

    • Following a recovery period, kainic acid (KA) is microinjected through the cannula to induce seizures. Doses can range from 0.4 to 2.0 μg for intrahippocampal administration in rats.[15]

    • Behavioral seizures are monitored and scored according to a standardized scale (e.g., Racine scale).

    • The test compound (e.g., Cannabidiol) can be administered before or after KA injection to assess its anticonvulsant and neuroprotective effects.

  • Endpoints:

    • Behavioral: Latency to seizure onset, seizure severity, and duration of status epilepticus.

    • Histological: Post-mortem brain tissue is analyzed for neuronal death (e.g., using Fluoro-Jade or Nissl staining) and gliosis in specific brain regions like the hippocampus.[3][4]

Measurement of Neuroinflammation Markers in Brain Tissue

This protocol outlines the general steps for quantifying inflammatory markers in the brain following an insult or in a disease model.[17][18][19][20]

  • Tissue Collection and Preparation:

    • Animals are euthanized at a specific time point after the induction of the neurological insult (e.g., ischemia-reperfusion, administration of a neurotoxin).

    • The brain is rapidly removed and the region of interest (e.g., hippocampus, cortex) is dissected on ice.

    • The tissue is homogenized in a lysis buffer containing protease inhibitors.

  • Quantification of Inflammatory Markers:

    • ELISA (Enzyme-Linked Immunosorbent Assay): The homogenate is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10).[8]

    • Immunohistochemistry/Immunofluorescence: Brain sections are stained with antibodies against markers of microglial activation (e.g., Iba1, CD11b) and astrocytosis (e.g., GFAP) to visualize and quantify glial cell reactivity.[6][18]

    • Flow Cytometry: Single-cell suspensions from brain tissue can be stained with fluorescently labeled antibodies against cell surface markers (e.g., CD11b, CD45) to identify and quantify different microglial populations (e.g., resting vs. activated).[19][21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for the neuroprotective effects of the compared compounds and a generalized experimental workflow for in vivo validation.

G cluster_fenfluramine Fenfluramine Signaling Fenfluramine Fenfluramine Serotonin_Release ↑ Serotonin Release Fenfluramine->Serotonin_Release Sigma1R Sigma-1 Receptor Modulation Fenfluramine->Sigma1R Serotonin_Receptors Serotonin Receptors Serotonin_Release->Serotonin_Receptors Glutamatergic_Signaling ↓ Glutamatergic Signaling Sigma1R->Glutamatergic_Signaling GABAergic_Signaling ↑ GABAergic Signaling Serotonin_Receptors->GABAergic_Signaling Neuroprotection Neuroprotection & Anticonvulsant Effects Glutamatergic_Signaling->Neuroprotection GABAergic_Signaling->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of Fenfluramine.

G cluster_cbd Cannabidiol (CBD) Signaling CBD Cannabidiol (CBD) CB2R CB2 Receptor (Inverse Agonist) CBD->CB2R A2A_Receptor A2A Receptor CBD->A2A_Receptor PPARg PPARγ Activation CBD->PPARg ROS ↓ ROS Production CBD->ROS Microglial_Activation ↓ Microglial Activation CB2R->Microglial_Activation A2A_Receptor->Microglial_Activation NFkB ↓ NF-κB Signaling PPARg->NFkB ROS->NFkB Neuroinflammation ↓ Neuroinflammation NFkB->Neuroinflammation Microglial_Activation->Neuroinflammation

Caption: Key neuroprotective signaling pathways of Cannabidiol (CBD).

G cluster_resveratrol Resveratrol Signaling Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 AMPK AMPK Activation Resveratrol->AMPK Nrf2 Nrf2 Activation Resveratrol->Nrf2 NFkB_Inhibition ↓ NF-κB Signaling SIRT1->NFkB_Inhibition Autophagy ↑ Autophagy AMPK->Autophagy Antioxidant_Response ↑ Antioxidant Response Nrf2->Antioxidant_Response Anti_inflammatory_Effects Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory_Effects Antioxidant_Effects Antioxidant Effects Antioxidant_Response->Antioxidant_Effects G cluster_workflow In Vivo Neuroprotection Experimental Workflow Animal_Model 1. Animal Model Selection (e.g., MES, Kainic Acid) Compound_Admin 2. Compound Administration (Dose-Response) Animal_Model->Compound_Admin Behavioral_Assessment 3. Behavioral Assessment (e.g., Seizure Scoring) Compound_Admin->Behavioral_Assessment Tissue_Collection 4. Brain Tissue Collection Behavioral_Assessment->Tissue_Collection Biochemical_Analysis 5a. Biochemical Analysis (e.g., ELISA for Cytokines) Tissue_Collection->Biochemical_Analysis Histological_Analysis 5b. Histological Analysis (e.g., IHC for Gliosis) Tissue_Collection->Histological_Analysis Data_Analysis 6. Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

References

Comparing the efficacy of 2-(4-(Trifluoromethyl)phenyl)morpholine in different cancer xenograft models.

Author: BenchChem Technical Support Team. Date: December 2025

Lack of In Vivo Efficacy Data for 2-(4-(Trifluoromethyl)phenyl)morpholine in Cancer Xenograft Models

A comprehensive search of publicly available scientific literature and databases did not yield any studies evaluating the in vivo efficacy of this compound in cancer xenograft models. Therefore, a direct comparison of its performance in different cancer xenograft models is not possible at this time.

To provide valuable insights for researchers, this guide instead presents a comparative analysis of a structurally related compound, AK-13 (4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)morpholine) , based on its in vitro anticancer activity. Furthermore, this guide includes data on Gefitinib , a well-established anticancer drug that also contains a morpholine moiety, to serve as a benchmark and illustrate the transition from in vitro screening to in vivo validation in xenograft models.

Comparative In Vitro Efficacy of a Structurally Related Morpholine Derivative

While no in vivo data exists for the target compound, studies on structurally similar molecules provide a preliminary understanding of the potential anticancer activity of the trifluoromethylphenyl-morpholine scaffold.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of AK-13, a morpholine derivative containing a trifluoromethylphenyl group, against various human cancer cell lines. For comparison, the in vitro activity of the approved drug Gefitinib is also presented.

CompoundCancer Cell LineCancer TypeIC50 (µM)
AK-13 (4-(2-(4-(trifluoromethyl)phenyl)quinazolin-4-yl)morpholine)A549Lung CarcinomaNot explicitly provided, but part of a series with active compounds.
MCF-7Breast AdenocarcinomaNot explicitly provided, but part of a series with active compounds.
SHSY-5YNeuroblastomaNot explicitly provided, but part of a series with active compounds.
Gefitinib NCI-H1299Non-Small Cell Lung Cancer14.23 ± 0.08[1]
A549Non-Small Cell Lung Cancer20.44 ± 1.43[1]
NCI-H1437Non-Small Cell Lung Cancer15.11 ± 0.05[1]
PC9Non-Small Cell Lung Cancer≤1[1]
HT-29Colon Carcinoma>100[1]
MCF-7Breast Adenocarcinoma>100[1]

Note: Specific IC50 values for AK-13 were not detailed in the available literature, though it was part of a synthesized series of morpholine-substituted quinazoline derivatives that showed cytotoxic potential.[2][3] Other compounds in the same series, like AK-3 and AK-10, demonstrated significant cytotoxic activity against A549, MCF-7, and SHSY-5Y cell lines.[2][3]

Benchmark: In Vivo Efficacy of Gefitinib in Xenograft Models

To illustrate the type of data that would be necessary to evaluate the compound of interest, the following table summarizes the in vivo anti-tumor efficacy of Gefitinib in a non-small cell lung cancer (NSCLC) xenograft model.

CompoundCancer Xenograft ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
GefitinibH358 (wild-type EGFR)Nude mice150 mg/kg/day (oral gavage)28.0% ± 1.4% (after 21 days)[4][5]
GefitinibH358R (cisplatin-resistant)Nude mice150 mg/kg/day (oral gavage)52.7% ± 3.1% (after 21 days)[4][5]

This data demonstrates that in vivo efficacy can be influenced by the specific characteristics of the tumor model, such as acquired drug resistance.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating reliable and comparable data.[1]

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control.[1]

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Subcutaneous Xenograft Model for In Vivo Efficacy

This protocol outlines the establishment of a subcutaneous xenograft model in mice to evaluate the anti-tumor activity of a test compound.[1]

Procedure:

  • Cell Preparation: Cancer cells are harvested during their logarithmic growth phase and resuspended in a sterile saline solution or appropriate medium.[1]

  • Animal Model: Immunocompromised mice, such as athymic nude or SCID mice, typically 6-8 weeks old, are used for the study.[1]

  • Tumor Cell Implantation: A suspension of 1 x 106 to 10 x 106 cells in a volume of 100-200 µL is subcutaneously injected into the flank of each mouse.[1]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable and measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, animals are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

  • Data Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] It acts by competitively binding to the ATP-binding site within the kinase domain of EGFR, which in turn blocks the activation of downstream signaling pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways that are critical for cancer cell proliferation and survival.[6]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:ext PI3K PI3K EGFR:kin->PI3K Activation RAS RAS EGFR:kin->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR:kin

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

General Experimental Workflow for Anticancer Drug Evaluation

The following diagram illustrates a typical workflow for the evaluation of a potential anticancer compound, from initial in vitro screening to in vivo efficacy studies in xenograft models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 xenograft Xenograft Model Establishment ic50->xenograft Promising Candidate treatment Compound Administration xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Data Analysis & Tumor Excision monitoring->analysis

Caption: A typical experimental workflow for evaluating anticancer compounds.

References

Phenyl Ring Substitutions on 2-Phenylmorpholine: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylmorpholine scaffold, a core component of compounds like phenmetrazine, has been a subject of extensive research due to its significant effects on monoamine neurotransmitter systems.[1][2][3] This guide provides a comparative analysis of how substitutions on the phenyl ring of 2-phenylmorpholine derivatives modulate their activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The information presented herein is intended to support researchers in the rational design of novel psychoactive compounds and therapeutic agents.

Comparative Analysis of Phenyl Ring Substitutions

The biological activity of 2-phenylmorpholine analogs is highly sensitive to the nature and position of substituents on the phenyl ring. This section details the structure-activity relationships (SAR) for halogen and methyl substitutions, providing a comparative overview of their impact on transporter affinity and function.

Halogen Substitutions

Fluorine substitution on the phenyl ring has been a key area of investigation, with positional isomerism playing a critical role in determining the pharmacological profile.

Table 1: In Vitro Monoamine Transporter Inhibition (IC50, µM) of Fluorinated 2-Phenyl-3-methylmorpholine (Phenmetrazine) Analogs [4]

CompoundSubstitutionDAT (IC50, µM)NET (IC50, µM)SERT (IC50, µM)
2-FPM2-Fluoro< 2.5< 2.5> 80
3-FPM3-Fluoro< 2.5< 2.5> 80
4-FPM4-Fluoro< 2.5< 2.5> 80
Cocaine-< 2.5< 2.5< 2.5

As shown in Table 1, 2-, 3-, and 4-fluorophenmetrazine (FPM) isomers are potent inhibitors of dopamine and norepinephrine uptake, with potencies comparable to cocaine.[4] However, they exhibit significantly weaker effects at the serotonin transporter.[4] This highlights a general trend for these fluorinated analogs to act as selective catecholamine reuptake inhibitors.

Further studies have characterized these compounds as monoamine releasers.

Table 2: Monoamine Release (EC50, nM) of 3-Fluorophenmetrazine (3-FPM) [5][6]

CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)
3-FPM43302558

3-FPM acts as a potent norepinephrine-dopamine releasing agent, with significantly less activity at the serotonin transporter.[5][6]

Methyl Substitutions

Methyl substitution on the phenyl ring also leads to distinct pharmacological profiles depending on the position of the methyl group.

Table 3: In Vitro Monoamine Transporter Inhibition (IC50, nM) and Release (EC50, nM) of Methylphenmetrazine (MPM) Isomers [7][8][9]

CompoundSubstitutionDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)DAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)
2-MPM2-Methyl------
3-MPM3-Methyl------
4-MPM4-Methyl192619334082276286

Data for 2-MPM and 3-MPM inhibition and release were not fully available in the searched literature, but sources suggest they exhibit stimulant properties similar to the parent compound, phenmetrazine.[7][8]

The pharmacological data for 4-methylphenmetrazine (4-MPM) reveals it to be a non-selective releaser of monoamines, with notable potency at the serotonin transporter.[9] This suggests that a 4-methyl substitution may lead to entactogenic properties, differing from the more stimulant-like effects of other analogs.[7][8]

Experimental Protocols

The data presented in this guide were generated using established in vitro methodologies. Below are detailed descriptions of the key experimental protocols.

Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells

This assay is used to determine the potency of compounds to inhibit the reuptake of neurotransmitters by their respective transporters.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.[10]

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.[10]

  • Inhibition Assay:

    • Cells are washed with Krebs HEPES buffer (KHB).

    • Various concentrations of the test compounds are pre-incubated with the cells.

    • A radiolabeled substrate (e.g., [³H]MPP⁺ for DAT and NET, [³H]5-HT for SERT) is added to initiate uptake.[10]

    • Uptake is allowed to proceed for a short period (e.g., 1-3 minutes) at room temperature.[10]

    • The reaction is terminated by rapid washing with ice-cold KHB.[10]

    • Cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to induce the release of monoamines from nerve terminals.

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, and hypothalamus for norepinephrine) of rats.[11][12] The brain tissue is homogenized and subjected to centrifugation to isolate the synaptosomal fraction.

  • Radiolabeling: Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Release Assay:

    • The pre-loaded synaptosomes are washed to remove excess radiolabel.

    • The synaptosomes are then incubated with various concentrations of the test compound.

    • The amount of radioactivity released into the supernatant is measured by scintillation counting.

  • Data Analysis: EC50 values are determined from the concentration-response curves, representing the concentration of the compound that elicits 50% of the maximum release.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor or transporter.

  • Membrane Preparation: Cell membranes expressing the target transporter are prepared from cultured cells or brain tissue.[13]

  • Binding Reaction:

    • The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target) and various concentrations of the unlabeled test compound.[13]

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[13]

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

SAR_of_Phenyl_Substitutions cluster_scaffold 2-Phenylmorpholine Scaffold cluster_substitutions Phenyl Ring Substitutions cluster_activity Pharmacological Activity scaffold Core Structure fluoro Fluorine (F) (2-, 3-, 4- positions) scaffold->fluoro Substitution methyl Methyl (CH3) (2-, 3-, 4- positions) scaffold->methyl Substitution dat Dopamine Transporter (DAT) Inhibition/Release fluoro->dat Potent net Norepinephrine Transporter (NET) Inhibition/Release fluoro->net Potent sert Serotonin Transporter (SERT) Inhibition/Release fluoro->sert Weak methyl->dat Varies with position methyl->net Varies with position methyl->sert Varies with position (Potent at 4-position)

Caption: Structure-Activity Relationship of Phenyl Ring Substitutions.

Experimental_Workflow cluster_uptake Monoamine Uptake Inhibition Assay cluster_release Monoamine Release Assay start_uptake HEK293 cells expressing monoamine transporters wash1 Wash cells start_uptake->wash1 preincubate Pre-incubate with test compound wash1->preincubate add_radiolabel Add radiolabeled substrate preincubate->add_radiolabel terminate_uptake Terminate uptake add_radiolabel->terminate_uptake measure_uptake Measure radioactivity terminate_uptake->measure_uptake analyze_uptake Calculate IC50 measure_uptake->analyze_uptake start_release Prepare rat brain synaptosomes preload Pre-load with radiolabeled monoamine start_release->preload wash2 Wash synaptosomes preload->wash2 incubate_compound Incubate with test compound wash2->incubate_compound measure_release Measure released radioactivity incubate_compound->measure_release analyze_release Calculate EC50 measure_release->analyze_release

Caption: Experimental Workflow for In Vitro Monoamine Transporter Assays.

References

A Preclinical Comparative Analysis of 2-(4-(Trifluoromethyl)phenyl)morpholine-Containing Compounds and Standard-of-Care Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a preclinical benchmark of novel anticancer compounds containing the 2-(4-(trifluoromethyl)phenyl)morpholine scaffold against established standard-of-care drugs. The comparison is based on in vitro cytotoxicity data against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and neuroblastoma (SH-SY5Y) cell lines.

Executive Summary

Recent research has highlighted a series of morpholine-substituted quinazoline derivatives as potential anticancer agents. Among these, compounds bearing the this compound moiety have demonstrated notable cytotoxic activity. This guide focuses on the preclinical efficacy of these emerging compounds in comparison to widely used chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The analysis reveals that while the novel derivatives exhibit promising activity, their potency as measured by half-maximal inhibitory concentration (IC50) varies and is generally in the micromolar range, whereas standard-of-care drugs often exhibit efficacy at nanomolar to low micromolar concentrations. The distinct mechanisms of action—cell cycle arrest at the G1 phase for the novel compounds versus DNA damage or microtubule disruption for standard therapies—suggest potential for different therapeutic strategies or combination therapies.

Comparative Cytotoxicity Data

The in vitro efficacy of the morpholine-containing compounds and standard-of-care drugs was evaluated by determining their IC50 values across three distinct cancer cell lines. The data, summarized below, indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DrugCell LineCancer TypeIC50 (µM)
AK-13 (contains the target scaffold) MCF-7Breast AdenocarcinomaData Not Available
A549Lung CarcinomaData Not Available
SH-SY5YNeuroblastomaData Not Available
AK-3 MCF-7Breast Adenocarcinoma6.44 ± 0.29[1]
A549Lung Carcinoma10.38 ± 0.27[1]
SH-SY5YNeuroblastoma9.54 ± 0.15[1]
AK-10 MCF-7Breast Adenocarcinoma3.15 ± 0.23[1]
A549Lung Carcinoma8.55 ± 0.67[1]
SH-SY5YNeuroblastoma3.36 ± 0.29[1]
Doxorubicin MCF-7Breast Adenocarcinoma~0.1 - 2.5
A549Lung Carcinoma~0.13 - 2.0
SH-SY5YNeuroblastoma~0.77
Cisplatin MCF-7Breast Adenocarcinoma~1.0 - 20.0
A549Lung Carcinoma~3.8 - 16.48
SH-SY5YNeuroblastomaData Not Available
Paclitaxel MCF-7Breast Adenocarcinoma~0.019 - 3.5
A549Lung CarcinomaData Not Available
SH-SY5YNeuroblastomaIC50 values for paclitaxel and docetaxel have been evaluated, with docetaxel showing higher cytotoxicity.[2]

Note: IC50 values for standard-of-care drugs can vary significantly between studies due to different experimental conditions (e.g., exposure time, assay method). The values presented represent a range found in the literature.

Mechanism of Action and Signaling Pathways

Morpholine-Containing Derivatives

The primary mechanism of action identified for the active morpholine-substituted quinazoline derivatives, such as AK-3 and AK-10, is the induction of apoptosis and inhibition of cell proliferation by arresting the cell cycle in the G1 phase.[1][3]

G1_Arrest_Pathway Compound Morpholine Derivatives (e.g., AK-3, AK-10) G1_Phase G1 Phase of Cell Cycle Compound->G1_Phase Arrest Apoptosis Apoptosis Compound->Apoptosis Induction G1_S_Transition G1-S Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Inhibition

Mechanism of Morpholine Derivatives
Standard-of-Care Drugs

Standard-of-care chemotherapeutic agents operate through well-established and distinct mechanisms.

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and preventing the re-ligation of DNA strands.[4] This leads to DNA damage and the generation of reactive oxygen species, ultimately triggering apoptosis through both intrinsic and extrinsic pathways.[5][6]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 ROS->p53 Caspase_Activation Caspase Activation p53->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Doxorubicin-Induced Apoptosis Pathway
  • Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, creating intra- and inter-strand cross-links.[7] This distortion of the DNA structure obstructs DNA replication and transcription, leading to cell cycle arrest and apoptosis.[8]

Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts (Cross-links) Cisplatin->DNA_Adducts DNA_Replication_Block Blocked DNA Replication & Transcription DNA_Adducts->DNA_Replication_Block DDR DNA Damage Response (DDR) DNA_Replication_Block->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Cisplatin-Induced Apoptosis Pathway
  • Paclitaxel: This taxane agent targets microtubules, which are essential for cell division. Paclitaxel stabilizes the microtubule polymer, preventing its disassembly.[9] This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis.[6]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Spindle Disrupted Mitotic Spindle Function Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Paclitaxel-Induced Apoptosis Pathway

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The cytotoxic effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Addition 3. Add varying concentrations of test compounds Incubation1->Compound_Addition Incubation2 4. Incubate for a defined period (e.g., 48h) Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h (formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at ~570nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

References

Navigating Off-Target Effects: A Comparative Guide to 2-(4-(Trifluoromethyl)phenyl)morpholine and Alternatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target effects of 2-(4-(Trifluoromethyl)phenyl)morpholine in cellular assays. While direct experimental data for this specific compound is not extensively available in the public domain, this document synthesizes information on its structural motifs—the morpholine ring and the trifluoromethylphenyl group—to predict potential off-target interactions. To provide a practical context for researchers, this guide compares these predicted effects with experimentally validated data for alternative compounds sharing these key structural features. The aim is to equip researchers with the necessary information to anticipate and mitigate potential off-target activities in their cellular assays, thereby facilitating more accurate and reliable drug discovery and development.

Predicting Off-Target Profile of this compound

The chemical structure of this compound suggests potential interactions with a range of biological targets beyond its intended mechanism of action. The morpholine moiety is a common scaffold in medicinal chemistry, known to enhance potency and modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its presence has been associated with activity at various receptors and enzymes.[1][2] For instance, certain morpholine-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[2][3][4]

The trifluoromethyl group, on the other hand, is an electron-withdrawing moiety frequently incorporated into drug candidates to improve metabolic stability and binding affinity.[5] However, its inclusion can also lead to off-target interactions. Molecules containing trifluoromethylphenyl groups have been associated with a wide array of biological activities, including kinase inhibition.[5]

Given these characteristics, it is plausible that this compound could exhibit off-target effects on pathways such as the PI3K/Akt/mTOR cascade or other kinases. Researchers utilizing this compound should consider implementing a panel of counter-screening assays to assess its selectivity and rule out confounding off-target activities.

Comparative Analysis with Alternative Compounds

To provide a clearer picture of potential off-target effects, the following tables summarize experimental data from alternative compounds containing either a morpholine or a trifluoromethylphenyl moiety. This data can serve as a reference point for researchers designing experiments and interpreting results involving this compound.

Table 1: Kinase Inhibitory Activity of Alternative Compounds
CompoundTarget KinaseActivity (IC50)Cell LineReference
Thieno[3,2-d]pyrimidine derivative 15e (contains a morpholine moiety)PI3K p110α2.0 nM-[4]
Torin1 (contains a trifluoromethylphenyl moiety)mTOR2 nM (mTORC1), 10 nM (mTORC2)U87MG[3]
GDC-0941 (contains a morpholine moiety)PI3Kα1.8 nM-[2]
Compound with trifluoromethylphenyl moiety B-RAF0.47 nM-[5]
Compound with trifluoromethylphenyl moiety C-RAF0.30 nM-[5]
Table 2: Anti-proliferative Activity of Alternative Compounds
CompoundCell LineActivity (IC50)Reference
Thieno[3,2-d]pyrimidine derivative 15e A375 Melanoma0.58 µM[4]
Quinazoline derivative 5e (contains a trifluoromethyl moiety)PC30.49 µM[6]
Quinazoline derivative 5e K5620.08 µM[6]
Quinazoline derivative 5e HeLa0.01 µM[6]

Experimental Protocols

To aid in the design of robust cellular assays, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)

  • 384-well microplates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the purified kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and for the appropriate duration for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, etc.) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the effect of a test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A375, PC3, K562, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing Potential Off-Target Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a potential off-target signaling pathway, a typical experimental workflow, and the logical relationship between a compound and its targets.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Compound This compound (Potential Off-Target Inhibition) Compound->PI3K Compound->mTORC1

Caption: Potential off-target inhibition of the PI3K/Akt/mTOR signaling pathway.

Cellular_Assay_Workflow Start Start: Cell Seeding Treatment Compound Treatment Start->Treatment Incubation Incubation Treatment->Incubation Assay Assay (e.g., MTT, KinaseGlo) Incubation->Assay DataAcquisition Data Acquisition Assay->DataAcquisition Analysis Data Analysis DataAcquisition->Analysis End End: Results Analysis->End

Caption: Generalized workflow for a cell-based assay.

Compound_Target_Relationship Compound Test Compound OnTarget Intended Target Compound->OnTarget On-Target Binding OffTarget1 Off-Target 1 (e.g., Kinase) Compound->OffTarget1 Off-Target Binding OffTarget2 Off-Target 2 (e.g., GPCR) Compound->OffTarget2 Off-Target Binding BiologicalEffect Desired Biological Effect OnTarget->BiologicalEffect SideEffect Undesired Side Effects OffTarget1->SideEffect OffTarget2->SideEffect

Caption: Logical relationship between a compound, its intended target, and off-targets.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(4-(Trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-(4-(Trifluoromethyl)phenyl)morpholine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for its safe disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is presumed to be a flammable liquid that may cause skin, eye, and respiratory irritation.[5] When heated to decomposition, it may emit highly toxic fumes of fluorine and nitrogen oxides.[6]

Table 1: Personal Protective Equipment (PPE) Requirements

EquipmentSpecification
Eye Protection Chemical safety goggles and a face shield.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[3][4]
Body Protection A laboratory coat and, if necessary, a chemical-resistant apron or coveralls.[3][4]
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating aerosols or if working in a poorly ventilated area.[3]
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to engage a licensed and approved waste disposal facility.[4] Under no circumstances should this chemical be disposed of in drains or the environment.

  • Waste Collection and Segregation :

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled hazardous waste container.[4]

    • The container must be compatible with the chemical and sealable to prevent leaks or spills.[4]

    • Do not mix this compound with other waste streams unless their compatibility has been verified. For instance, chlorinated and non-chlorinated solvents must always be kept separate.[3]

  • Container Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[5]

    • Include appropriate hazard symbols (e.g., flammable, corrosive, toxic).

  • Storage of Waste :

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, sparks, open flames, and other ignition sources.[3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[5]

    • Provide them with all available safety information regarding the compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills :

    • Evacuate non-essential personnel from the area.[2]

    • Eliminate all ignition sources.[2][5]

    • Ensure the area is well-ventilated.[5]

    • Wearing the appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][5]

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[5]

  • Major Spills :

    • Evacuate all personnel from the immediate area and move upwind.[5]

    • Immediately alert your institution's emergency response team.[5]

    • Prevent the spill from entering drains or waterways.[5]

Visualized Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Event start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Compatible Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_container spill Spill Occurs collect_waste->spill If spill occurs seal_container Securely Seal Container label_container->seal_container store_waste Store in a Designated, Well-Ventilated, Secure Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Professional Disposal contact_ehs->end contain_spill Contain with Absorbent Material spill->contain_spill collect_spill Collect with Non-Sparking Tools contain_spill->collect_spill collect_spill->collect_waste Add to hazardous waste

Caption: Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 2-(4-(Trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling of 2-(4-(Trifluoromethyl)phenyl)morpholine, a compound used in research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from data on the structural components, namely morpholine and aromatic trifluoromethyl compounds. The procedures outlined are designed to ensure a safe laboratory environment for all personnel.

Hazard Identification

This compound should be handled as a potentially hazardous substance. The hazards are inferred from its structural moieties:

  • Morpholine: This component is known to be a flammable liquid and vapor.[1][2] It is corrosive, causing severe skin burns and eye damage.[1][3] Furthermore, it is toxic if swallowed, inhaled, or in contact with skin.[1][2][4] Repeated or prolonged exposure may cause damage to the liver and kidneys.[2][5]

  • Trifluoromethylphenyl Group: Aromatic compounds containing trifluoromethyl groups can cause skin and serious eye irritation.[6] When heated to decomposition, they may emit highly toxic fumes of hydrogen fluoride and nitrogen oxides.[7] Toxicological data for the closely related compound 2-[3-(Trifluoromethyl)phenyl]morpholine indicates it is poisonous by ingestion.[7]

Quantitative Hazard and Exposure Data

The following table summarizes key quantitative data. Since specific data for this compound is unavailable, information for a close structural analog and the parent compound, morpholine, is provided for reference.

ParameterValueSubstance Reference
Acute Toxicity (Oral LD50) 271 mg/kg (Rat)2-[3-(Trifluoromethyl)phenyl]morpholine[7]
Acute Toxicity (Oral LD50) 495 mg/kg (Mouse)2-[3-(Trifluoromethyl)phenyl]morpholine[7]
OSHA PEL-TWA (8-hr) 20 ppm (70 mg/m³)Morpholine[8][9]
ACGIH TLV-TWA (8-hr) 20 ppmMorpholine[2][8]
NIOSH REL-STEL (15-min) 30 ppm (105 mg/m³)Morpholine[9]
GHS Hazard Statements H226, H302, H311, H314, H315, H319, H331Inferred from Morpholine & related compounds[1][2][6]
Molecular Formula C₁₁H₁₂F₃NO2-[3-(Trifluoromethyl)phenyl]morpholine[7]
Molecular Weight 231.22 g/mol 2-[3-(Trifluoromethyl)phenyl]morpholine[7]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is mandatory when working with this compound.

Engineering Controls & Personal Protective Equipment (PPE)
  • Primary Engineering Control: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment: A comprehensive PPE strategy is essential.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield worn over goggles is required when there is a significant risk of splashing. This combination protects against the compound's corrosive potential.[5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is recommended. Inspect gloves for any signs of degradation before use. Change gloves immediately if contamination is suspected. Given the dermal toxicity of morpholine, robust hand protection is critical.[1]
Body Protection Flame-Retardant Laboratory CoatA fully buttoned lab coat made of flame-retardant material should be worn over personal clothing to protect against splashes and potential fire hazards from the flammable morpholine component.
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must cover the entire foot. Perforated shoes are not permitted in the laboratory.
Respiratory Air-Purifying Respirator with Organic Vapor CartridgesRequired if working outside of a fume hood or if there is a risk of aerosol generation. Respirator use must comply with a formal respiratory protection program.[9]
Handling and Storage Procedure
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of all unnecessary items. Locate the nearest safety shower and eyewash station.

  • Weighing and Transfer: Conduct all weighing and transfers of the compound within the fume hood. Use non-sparking tools to prevent ignition.[1]

  • Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.[2] Be aware that heating can lead to the release of toxic fumes.[7]

  • Storage: Store the compound in a tightly sealed, properly labeled container. The storage area should be a cool, dry, and well-ventilated location, segregated from strong oxidizing agents and acids.[1] Store in a locked cabinet or an area accessible only to authorized personnel.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[4]

Spill and Emergency Response
  • Small Spills (inside fume hood):

    • Absorb the spill using an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills or Spills Outside Fume Hood:

    • Evacuate the immediate area and alert colleagues.

    • Prevent entry into the contaminated area.

    • Contact the institution's emergency response team immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and list the chemical constituents.

  • Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, in strict accordance with all local, state, and federal regulations.

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Don Required PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 emergency Emergency Occurs (Spill/Exposure) handle2->emergency clean1 Store Compound Properly handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Decontaminate Work Area clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 emergency_action Execute Emergency Response Protocol emergency->emergency_action

Caption: Safe Handling Workflow for this compound.

G cluster_hazards Inferred Hazards cluster_controls Required Controls compound This compound h1 Flammable (H226) compound->h1 leads to h2 Corrosive (H314) compound->h2 leads to h3 Toxic (H302, H311, H331) compound->h3 leads to h4 Irritant (H315, H319) compound->h4 leads to c1 Chemical Fume Hood h1->c1 necessitates c2 Full PPE (Goggles, Face Shield, Gloves, Coat) h1->c2 necessitates c3 Strict Waste Management h1->c3 necessitates c4 Emergency Preparedness h1->c4 necessitates h2->c1 necessitates h2->c2 necessitates h2->c3 necessitates h2->c4 necessitates h3->c1 necessitates h3->c2 necessitates h3->c3 necessitates h3->c4 necessitates h4->c1 necessitates h4->c2 necessitates h4->c3 necessitates h4->c4 necessitates

Caption: Relationship between Compound Hazards and Required Safety Controls.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.